Ciprofloxacin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWGUAQZAJSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022824 | |
| Record name | Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ciprofloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1mg/mL, Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/, Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol, In water, 30,000 mg/L at 20 °C, 1.35e+00 g/L | |
| Record name | Ciprofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIPROFLOXACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ciprofloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Faint to light yellow crystalline powder | |
CAS No. |
85721-33-1 | |
| Record name | Ciprofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofloxacin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ciprofloxacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E8K9I0O4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIPROFLOXACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ciprofloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255-257 °C, 225-257 °C, decomposes, 255 - 257 °C | |
| Record name | Ciprofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIPROFLOXACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ciprofloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ciprofloxacin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro activity of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against clinically relevant gram-negative bacteria. It covers the core mechanism of action, quantitative susceptibility data, prevalent resistance mechanisms, and standardized protocols for activity assessment.
Introduction
This compound, a second-generation fluoroquinolone, has been a cornerstone in treating a wide array of bacterial infections since its introduction.[1][2] Its potent bactericidal activity, particularly against gram-negative pathogens, has made it a vital therapeutic agent.[3] This document serves as a technical resource, consolidating key data and methodologies relevant to understanding and evaluating the efficacy of this compound.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential type II topoisomerase enzymes within the bacterial cell: DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[4] In most gram-negative bacteria, DNA gyrase is the primary target.[5][6]
The process unfolds as follows:
-
Cellular Entry: this compound enters the gram-negative bacterial cell, passing through the outer membrane via porin channels to reach the periplasmic space and subsequently the cytoplasm.[5]
-
Enzyme Inhibition: It binds to the enzyme-DNA complex, specifically stabilizing the transient double-strand breaks created by the enzymes during DNA replication, recombination, and repair.[6][7] This interaction is mediated by a water-metal ion bridge between the drug and specific amino acid residues in the enzyme's quinolone resistance-determining region (QRDR).[8]
-
Blockade of DNA Ligation: By stabilizing this cleaved complex, this compound prevents the re-ligation of the DNA strands.[5]
-
Induction of Cell Death: The accumulation of these stalled complexes acts as a roadblock for DNA replication forks, leading to the generation of lethal double-strand DNA breaks and ultimately triggering cell death.[6]
Quantitative Spectrum of Activity
This compound generally demonstrates high potency against a wide range of gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria species.[9] However, rising resistance has compromised its utility against certain pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in-vitro activity, with MIC₅₀ and MIC₉₀ values representing the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 1: this compound MIC₅₀ and MIC₉₀ Data for Key Gram-Negative Pathogens Note: Susceptibility patterns can vary significantly by geographic location and time period. Data presented are from various sources for illustrative purposes.
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geographic Region / Year | Source |
| Escherichia coli | 0.023 | >2 | Global (Bloodstream) / 2017-2018 | [10] |
| Klebsiella pneumoniae | 0.25 | >8 | China (Bloodstream) / 2019-2020 | [11] |
| Pseudomonas aeruginosa | 0.25 | >8 | China (Bloodstream) / 2019-2020 | [11] |
| Pseudomonas aeruginosa | 0.25 | 0.81 (CI₉₅) | USA (Nosocomial) / 1984-1986 | [9] |
| Serratia marcescens | 0.06 | 0.23 (CI₉₅) | USA (Nosocomial) / 1984-1986 | [9] |
| Enterobacter cloacae | 0.06 | >8 | China (Bloodstream) / 2019-2020 | [11] |
| Acinetobacter baumannii | 2 | >8 | China (Bloodstream) / 2019-2020 | [11] |
Table 2: this compound Resistance Rates in Gram-Negative Isolates
| Bacterial Species | Resistance Rate (%) | Specimen/Infection Type | Geographic Region / Year | Source |
| Escherichia coli | 27.0% | Various | Pakistan / ~2013 | [4] |
| Klebsiella pneumoniae | 72.2% | Various | Pakistan / ~2013 | [4] |
| Pseudomonas aeruginosa | 44.4% | Various | Pakistan / ~2013 | [4] |
| Pseudomonas aeruginosa | 24.0% | Various | Europe / ~2002 | [8] |
| Gram-Negative Bacilli | 19.0% | Urinary Tract Infections | Saudi Arabia / 2006 | [12] |
Mechanisms of Resistance
The emergence and spread of this compound resistance are significant clinical concerns. The primary mechanisms employed by gram-negative bacteria to evade the action of this compound are:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of high-level resistance. These mutations reduce the binding affinity of this compound to the DNA gyrase and topoisomerase IV-DNA complexes, rendering the drug less effective.[4][9]
-
Active Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, particularly those from the Resistance-Nodulation-Division (RND) family like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, actively transport this compound out of the cell.[9][13] This prevents the drug from reaching a sufficient intracellular concentration to inhibit its targets.
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements (plasmids) contributes to low-level resistance and facilitates the spread of resistance. Key PMQR mechanisms include:
Experimental Protocols: MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing antimicrobial susceptibility. The reference method is broth microdilution, as detailed by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Broth Microdilution Protocol (CLSI M07 Guideline Summary)
This protocol outlines the essential steps for determining the MIC of this compound against aerobic gram-negative bacteria.
-
Antimicrobial Preparation:
-
Prepare a stock solution of this compound powder of known potency.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations in a 96-well microtiter plate. Each well will contain 50-100 µL of the diluted antimicrobial.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[2]
-
Make a final dilution of this adjusted suspension into the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Dispense the standardized inoculum into each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[17]
-
-
Result Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Conclusion
This compound remains a potent antimicrobial agent against a broad spectrum of gram-negative bacteria by effectively targeting bacterial DNA synthesis. However, its clinical efficacy is increasingly threatened by the evolution and dissemination of resistance mechanisms, primarily target-site mutations and efflux pump overexpression. A thorough understanding of its mechanism, coupled with standardized susceptibility testing and ongoing surveillance, is critical for preserving the utility of this important antibiotic in clinical practice and for guiding future drug development efforts.
References
- 1. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 2. nicd.ac.za [nicd.ac.za]
- 3. journals.asm.org [journals.asm.org]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Susceptibility Trends Among Gram-Negative Bacilli Causing Bloodstream Infections: Results from the China Antimicrobial Resistance Surveillance Trial (CARST) Program, 2011–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dokumen.pub [dokumen.pub]
- 13. Clinical Status of Efflux Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of target alteration, protection and efflux pump in achieving high this compound resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. EUCAST: Bacteria [eucast.org]
- 17. researchgate.net [researchgate.net]
Ciprofloxacin Uptake and Efflux Mechanisms in Bacteria: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms governing the uptake and efflux of ciprofloxacin in bacteria. Understanding these processes is critical for overcoming antibiotic resistance and developing novel therapeutic strategies. This document details the pathways of drug entry, the families of efflux pumps responsible for its extrusion, the regulatory networks controlling these systems, and the experimental protocols used for their investigation.
Core Mechanisms of this compound Transport
This compound, a broad-spectrum fluoroquinolone antibiotic, must penetrate the bacterial cell envelope and accumulate at sufficient intracellular concentrations to inhibit its targets: DNA gyrase and topoisomerase IV.[1][2] Bacterial resistance to this compound often involves a two-pronged approach: reducing its uptake and increasing its active removal from the cell.
This compound Uptake: Penetrating the Bacterial Defenses
The entry of this compound into bacterial cells is primarily a passive process, dictated by the physicochemical properties of the drug and the structure of the bacterial cell envelope.
-
Gram-Negative Bacteria : The outer membrane of Gram-negative bacteria presents a formidable barrier. This compound, being a hydrophilic molecule, traverses this barrier predominantly through water-filled protein channels known as porins .[3][4] The expression levels and specific types of porins, such as OmpF and OmpC in E. coli, significantly influence the rate of drug influx.[5] Downregulation or mutation of these porin channels can reduce this compound uptake, contributing to resistance.[4][6]
-
Gram-Positive Bacteria : Lacking an outer membrane, Gram-positive bacteria are generally more permeable to this compound. The drug diffuses across the thick peptidoglycan layer and the cytoplasmic membrane to reach its intracellular targets.[3]
The primary uptake mechanisms include:
-
Pore Diffusion : Movement through porin channels in Gram-negative bacteria.[7]
-
Passive Diffusion : Direct passage across the lipid bilayer, which is less significant for hydrophilic quinolones.[1]
-
Electrostatic Interactions : Attraction or repulsion between the charged drug molecule and the bacterial surface.[7]
This compound Efflux: The Bacterial Pump-Out Mechanism
Active efflux is a major mechanism of antibiotic resistance where bacteria use transport proteins, known as efflux pumps, to expel toxic compounds like this compound from the cell.[2][8] Overexpression of these pumps decreases the intracellular drug concentration, allowing bacteria to survive at higher antibiotic concentrations.[9] These pumps are categorized into several superfamilies based on their structure and energy source.
-
Resistance-Nodulation-Division (RND) Superfamily : Prevalent in Gram-negative bacteria, these are complex, tripartite systems that span the entire cell envelope (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa). They utilize the proton motive force for energy.[8][10]
-
Major Facilitator Superfamily (MFS) : Found in both Gram-positive and Gram-negative bacteria (e.g., NorA in S. aureus, Lde in L. monocytogenes), these pumps also function as proton-drug antiporters.[11][12]
-
ATP-Binding Cassette (ABC) Superfamily : These transporters use the energy from ATP hydrolysis to drive the efflux of substrates.[13]
-
Small Multidrug Resistance (SMR) Superfamily : These are small membrane proteins that typically function as proton-drug antiporters.[13]
-
Multidrug and Toxic Compound Extrusion (MATE) Family : These pumps utilize either a proton or sodium ion gradient to expel a wide range of cationic drugs and compounds, including fluoroquinolones.[10][12]
Regulation of Efflux Pump Expression
The expression of efflux pumps is tightly controlled by complex regulatory networks. Bacteria can increase the production of these pumps in response to environmental stress, including the presence of antibiotics. This regulation is often mediated by transcriptional regulators that can be activated or derepressed by the antibiotic itself or by cellular stress signals.
For example, the expression of the AcrAB-TolC pump in E. coli is controlled by a global regulator, MarA, and a local repressor, AcrR. The presence of certain compounds can lead to the upregulation of MarA, which in turn activates the transcription of the acrAB genes, leading to increased efflux activity.
Quantitative Data Summary
The interplay between uptake and efflux determines the Minimum Inhibitory Concentration (MIC) of this compound. Overexpression of efflux pumps or decreased porin expression leads to higher MIC values. The effect of efflux can be quantified by measuring the MIC in the presence and absence of an Efflux Pump Inhibitor (EPI).
Table 1: Example MIC Values of Klebsiella pneumoniae Strains Data derived from studies on induced this compound resistance.[8]
| Strain ID | This compound MIC (µg/mL) | This compound MIC with EPI (CCCP) (µg/mL) | Fold Reduction in MIC | Interpretation |
| Kp_07001 (Parental) | 0.25 | 0.25 | 1 | Basal efflux activity |
| Kp_07001 (Induced) | 64 | 16 | 4 | Efflux pump over-activity |
| Kp_07008 (Parental) | 0.125 | 0.125 | 1 | Basal efflux activity |
| Kp_07008 (Induced) | 32 | 8 | 4 | Efflux pump over-activity |
| Kp_07030 (Parental) | 0.5 | 0.25 | 2 | Moderate efflux activity |
| Kp_07030 (Induced) | 128 | 128 | 1 | Other resistance mechanism |
Note: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a chemical that disrupts the proton motive force, thereby inhibiting RND, MFS, SMR, and MATE family pumps.[13]
Table 2: Relative Gene Expression of Efflux Pump lde in Listeria monocytogenes Data adapted from studies on this compound-induced resistance.[11]
| Strain | Condition | Relative Expression of lde (Fold Change vs. Parental) |
| HL06 (Parental) | No this compound | 1.0 |
| HL06CIP1 (Induced) | No this compound | 3.2 |
| HL06CIP2 (Induced) | No this compound | 4.5 |
| HL06CIP4 (Induced) | No this compound | 8.1 |
| HL06CIP4 (Induced) | With this compound | 15.7 |
Detailed Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.[14]
Materials:
-
Bacterial culture in log phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Dilute the log-phase bacterial culture in MHB to achieve a standardized density of approximately 5 x 10⁵ CFU/mL.[14]
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using MHB. The final volume in each well should be 50 µL, covering a clinically relevant concentration range (e.g., 256 µg/mL to 0.06 µg/mL).
-
Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol: Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to antibiotic resistance by comparing the MIC of an antibiotic in the presence and absence of an efflux pump inhibitor (EPI).[8][11]
Materials:
-
Same materials as for MIC determination.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Reserpine for MFS pumps, CCCP for PMF-dependent pumps).[8][11]
Procedure:
-
Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to ensure that the concentration used in the assay does not inhibit bacterial growth on its own. A sub-inhibitory concentration (e.g., 1/4th the MIC) is used.
-
Set Up MIC Plates: Prepare two sets of 96-well plates with serial dilutions of this compound as described in Protocol 4.1.
-
Add EPI: To one set of plates, add the sub-inhibitory concentration of the EPI to every well.
-
Inoculate and Incubate: Inoculate both sets of plates with the standardized bacterial culture and incubate as previously described.
-
Analyze Results: Determine the MIC of this compound for both conditions. A significant reduction (≥4-fold) in the MIC in the presence of the EPI indicates that efflux is a major mechanism of resistance for that strain.[8]
Protocol: Real-Time this compound Uptake Assay
This method measures the accumulation of this compound inside bacterial cells by leveraging its intrinsic fluorescence.
Materials:
-
Bacterial culture in log phase
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Glucose
-
Efflux Pump Inhibitor (optional)
-
Fluorometer with temperature control
Procedure:
-
Prepare Cells: Harvest log-phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of ~0.5.
-
Equilibrate: Transfer the cell suspension to a quartz cuvette and equilibrate at 37°C in the fluorometer.
-
Initiate Uptake: Add this compound to the cuvette to a final concentration (e.g., 10 µg/mL) and immediately begin recording fluorescence (Excitation: ~278 nm, Emission: ~450 nm). The fluorescence will decrease as the drug enters the cells and its environment becomes less polar.
-
Energize Cells (for Efflux): After the uptake reaches a steady state, add glucose (e.g., 0.4% final concentration) to energize the cells and activate energy-dependent efflux pumps. An increase in fluorescence indicates the efflux of this compound back into the medium.
-
Inhibit Efflux (Optional): To confirm the role of pumps, the experiment can be repeated with cells pre-incubated with an EPI. In this case, the fluorescence increase after glucose addition should be significantly reduced.
-
Data Analysis: Plot fluorescence intensity over time. The rate of fluorescence decrease corresponds to uptake, and the rate of increase after energizing corresponds to efflux.
References
- 1. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of induced this compound resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low this compound Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Efflux Pumps in the in vitro Development of this compound Resistance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Ciprofloxacin: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the fluoroquinolone antibiotic ciprofloxacin, with a focus on its molecular properties, mechanism of action, and relevant experimental protocols for research and development professionals.
Chemical and Physical Properties
This compound is a synthetic broad-spectrum antimicrobial agent.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | [2] |
| Molecular Weight | 331.34 g/mol | [2] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid | [3] |
| Appearance | Faintly yellowish to light yellow crystalline substance | [1][3] |
| CAS Number | 85721-33-1 | [4] |
| Melting Point | 253-255°C | [4] |
This compound is also available as a monohydrochloride monohydrate salt (C₁₇H₁₈FN₃O₃HCl•H₂O), which has a molecular weight of 385.8 g/mol .[1][3]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. The enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for replication and transcription. This compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (separating) interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, this compound prevents the segregation of replicated chromosomes into daughter cells, thereby halting cell division.
The accumulation of DNA breaks and the inability to complete cell division ultimately lead to bacterial cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC of this compound is broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1600 µg/mL) by dissolving the powder in a suitable solvent, such as 0.1 N HCl.[6] Sterilize the solution by filtration through a 0.22 µm filter.
-
Bacterial Inoculum Preparation:
-
Subculture the bacterial isolate onto a suitable agar plate (e.g., Blood Agar or Nutrient Agar) and incubate for 18-24 hours at 37°C.[6]
-
Prepare a direct saline suspension of isolated colonies. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Broth Microdilution Assay:
-
Use a 96-well microtiter plate. Add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to each well.
-
Create a two-fold serial dilution of the this compound stock solution in the microtiter plate. For example, add 100 µL of the stock solution to the first well, mix, and then transfer 100 µL to the second well, continuing this process across the plate to create a range of concentrations.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only).
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
-
Quantification of this compound in Plasma by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound concentrations in biological matrices like plasma, which is essential for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of a plasma sample in a microcentrifuge tube, add an internal standard (IS), such as sarafloxacin or norfloxacin, to account for extraction variability.[5][7]
-
Add a protein precipitating agent, such as acetonitrile (e.g., 2 mL), to the plasma sample.[7]
-
Vortex the mixture vigorously (e.g., for 2 minutes) to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector. Fluorescence detection (e.g., excitation at 280 nm, emission at 446 nm) offers higher sensitivity for this compound.[5]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A typical mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.025 M sodium phosphate, pH 3.0) and an organic solvent like acetonitrile (e.g., in an 85:15 v/v ratio).[8]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[8]
-
Injection Volume: Inject a defined volume of the prepared supernatant (e.g., 100 µL) into the HPLC system.[8]
-
-
Data Analysis:
-
Create a calibration curve by spiking blank plasma with known concentrations of this compound and processing them alongside the unknown samples.
-
Quantify this compound in the test samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of this compound in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Determination of this compound in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of Ciprofloxacin's Action on Bacterial Topoisomerase IV: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin, a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial enzymes, including topoisomerase IV.[1][2][3] This technical guide provides a comprehensive examination of the molecular interactions between this compound and bacterial topoisomerase IV. It delves into the mechanism of action, presents quantitative data on enzyme inhibition and DNA cleavage, details relevant experimental protocols, and provides visual representations of the key pathways and processes. This document is intended to serve as a detailed resource for researchers and professionals involved in antibiotic research and drug development.
Introduction to this compound and Bacterial Topoisomerase IV
This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3] Its primary mode of action involves the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3][4] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the principal target in Gram-positive bacteria.[4][5]
Bacterial topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively).[4] This enzyme plays a crucial role in the decatenation of daughter chromosomes following DNA replication, a vital step for proper cell division.[3] By inhibiting topoisomerase IV, this compound disrupts this process, leading to an accumulation of DNA breaks and ultimately, bacterial cell death.[3][4]
Mechanism of Action: this compound and the Topoisomerase IV-DNA Complex
This compound's inhibitory action is not directed at the free enzyme but rather at the transient enzyme-DNA complex. The drug intercalates into the cleaved DNA and interacts with both the DNA and the ParC subunits of topoisomerase IV.[4] This interaction stabilizes the "cleavage complex," a state where the DNA is cleaved, but the subsequent re-ligation step is prevented.[3][6] This stabilization is mediated in part by a water-metal ion bridge involving a magnesium ion.[6][7] The trapped cleavage complex acts as a physical barrier to the progression of replication forks, leading to double-stranded DNA breaks and the initiation of the SOS response, culminating in cell death.[4][8]
Mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes can alter the enzyme's structure, reducing its affinity for fluoroquinolones and leading to antibiotic resistance.[2][4][9][10][11][12][13]
Figure 1: this compound's inhibitory action on bacterial topoisomerase IV.
Quantitative Data: this compound's Efficacy
The inhibitory activity of this compound against topoisomerase IV can be quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the concentration required to induce 50% DNA cleavage (CC50) are key parameters.
| Bacterial Species | Enzyme | Assay | This compound IC50 (µM) | This compound CC50 (µM) | Reference |
| Neisseria gonorrhoeae | Topoisomerase IV (WT) | Decatenation | 13.7 | - | [6] |
| Neisseria gonorrhoeae | Topoisomerase IV (WT) | DNA Cleavage | - | 7.4 | [6] |
| Enterococcus faecalis | Topoisomerase IV | Decatenation | 9.30 | - | [14] |
| Staphylococcus aureus | Topoisomerase IV | Decatenation | 3.0 | - | [15] |
| Staphylococcus aureus | DNA Gyrase | Supercoiling | 61.7 | - | [15] |
| Escherichia coli | DNA Gyrase | Supercoiling | 0.6 | - | [16] |
Table 1: Inhibitory and Cleavage-Inducing Concentrations of this compound against Bacterial Topoisomerases.
Experimental Protocols
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to resolve catenated DNA networks (kinetoplast DNA or kDNA) into individual minicircles. The inhibition of this activity by this compound is then quantified.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing catenated kDNA (e.g., 0.1 µg), purified S. aureus topoisomerase IV (e.g., 2 units), and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1 mM ATP, 50 µg/ml BSA).[15]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[15]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate faster than the catenated kDNA.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of decatenated product to determine the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of this compound against Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Ciprofloxacin's Mechanism of Action in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin, a second-generation fluoroquinolone antibiotic, remains a critical therapeutic agent in the treatment of a wide array of bacterial infections, including those caused by Escherichia coli. Its potent bactericidal activity stems from a highly specific and multi-faceted mechanism of action that primarily targets bacterial DNA replication. This in-depth technical guide elucidates the core molecular interactions, the downstream cellular consequences, and the key experimental methodologies used to investigate the mode of action of this compound in E. coli.
Core Mechanism: Inhibition of Type II Topoisomerases
The primary targets of this compound in E. coli are two essential type II topoisomerases: DNA gyrase (a topoisomerase II) and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and recombination.
1. DNA Gyrase: In Gram-negative bacteria such as E. coli, DNA gyrase is the principal target of this compound. This enzyme's primary function is to introduce negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and the relief of torsional stress arising from the movement of the replication fork. This compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. This results in the formation of a stable this compound-gyrase-DNA ternary complex, which acts as a physical roadblock to the DNA replication machinery.
2. Topoisomerase IV: While DNA gyrase is the primary target in E. coli, this compound also inhibits topoisomerase IV, albeit to a lesser extent in wild-type strains. The main role of topoisomerase IV is in the decatenation of daughter chromosomes following the completion of a round of DNA replication, allowing for their proper segregation into daughter cells. Inhibition of topoisomerase IV by this compound leads to an accumulation of interlinked daughter chromosomes, ultimately preventing cell division. In strains that have developed resistance to this compound through mutations in DNA gyrase, topoisomerase IV can become the primary target.
The formation of these stable ternary complexes is a key event, leading to the generation of double-strand DNA breaks, which are highly toxic to the bacterial cell and trigger a cascade of downstream events.
Downstream Cellular Consequences
The initial inhibition of DNA gyrase and topoisomerase IV by this compound initiates a series of secondary cellular responses that contribute significantly to its bactericidal effect.
The SOS Response
The accumulation of double-strand DNA breaks triggers the SOS response, a global DNA damage repair system in E. coli. The SOS response is regulated by the LexA repressor and the RecA protein. In the presence of DNA damage, RecA is activated and facilitates the autocatalytic cleavage of LexA, leading to the derepression of numerous SOS genes. While the SOS response is a survival mechanism, its induction by this compound is a double-edged sword. The activation of error-prone DNA polymerases as part of the SOS response can lead to an increased mutation rate, which may contribute to the development of antibiotic resistance. Furthermore, the SOS response can induce the expression of toxin-antitoxin modules, such as TisB, which can lead to a state of dormancy or persistence, allowing a subpopulation of bacteria to survive antibiotic treatment.
Production of Reactive Oxygen Species (ROS)
This compound treatment has been shown to stimulate the production of reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), within the bacterial cell. The exact mechanism of ROS generation is still under investigation, but it is thought to be a consequence of the disruption of normal cellular metabolism and respiration following DNA damage. These highly reactive molecules can cause widespread damage to cellular components, including DNA, proteins, and lipids, further contributing to the lethal action of this compound.
Quantitative Data on this compound Activity
The efficacy of this compound against E. coli can be quantified through various parameters, including Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀) for its target enzymes.
| Parameter | E. coli Strain/Condition | Value | Reference |
| MIC | Susceptible | ≤ 1 µg/mL | |
| MIC | Intermediate | 2 µg/mL | |
| MIC | Resistant | ≥ 4 µg/mL | |
| MIC Range (Resistant Isolates) | Clinical Isolates | 4 to >128 mg/L | |
| IC₅₀ (DNA Gyrase) | Wild-type | 0.39 µM | |
| IC₅₀ (DNA Gyrase) | GyrA S91F mutant | 24.7 µM | |
| IC₅₀ (DNA Gyrase) | GyrA D95G mutant | 23.8 µM | |
| IC₅₀ (Topoisomerase IV) | Wild-type | 13.7 µM | |
| IC₅₀ (Topoisomerase IV) | ParC S80I mutant | - | - |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay is fundamental for assessing the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling.
Detailed Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per reaction:
-
5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA, 1 mM ATP)
-
Relaxed pBR322 DNA (substrate)
-
Nuclease-free water
-
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the desired concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
-
Enzyme Addition: Add a predetermined amount of purified E. coli DNA gyrase to each reaction tube. The amount of enzyme should be sufficient to fully supercoil the DNA substrate in the absence of an inhibitor.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of the inhibitor. The IC₅₀ value can be determined by quantifying the band intensities.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure the generation of intracellular ROS in E. coli following this compound treatment.
Principle: Cell-permeable fluorescent dyes, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), are non-fluorescent until they are deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS.
Detailed Methodology:
-
Bacterial Culture: Grow E. coli to the mid-logarithmic phase in a suitable broth medium.
-
This compound Treatment: Expose the bacterial cells to the desired concentration of this compound for a specific duration. Include an untreated control.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the culture medium and excess antibiotic.
-
Probe Loading: Resuspend the washed cells in a buffer containing the fluorescent probe (e.g., 10 µM H₂DCFDA) and incubate in the dark at 37°C for 30-60 minutes to allow for probe uptake and deacetylation.
-
Washing: Centrifuge the cells to remove the excess probe and resuspend them in fresh buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Normalize the fluorescence readings to the cell density (e.g., by measuring the optical density at 600 nm). Compare the fluorescence intensity of the this compound-treated cells to that of the untreated control to determine the extent of ROS production.
SOS Response Reporter Assay
This assay utilizes a reporter gene fused to an SOS-inducible promoter to monitor the induction of the SOS response.
Principle: A promoter of a key SOS gene, such as sulA or recA, is cloned upstream of a reporter gene, typically encoding a fluorescent protein like Green Fluorescent Protein (GFP). This reporter construct is introduced into E. coli. When the SOS response is induced by DNA damage, the promoter is activated, leading to the expression of the fluorescent protein, which can be quantified.
Detailed Methodology:
-
Strain Construction: Transform E. coli with a plasmid carrying the SOS reporter construct (e.g., pSulA-GFP).
-
Bacterial Culture and Treatment: Grow the reporter strain to the mid-logarithmic phase and treat the cells with various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the cultures for a defined period to allow for the induction of the SOS response and the expression and maturation of the fluorescent protein.
-
Fluorescence Measurement: Measure the fluorescence of the bacterial cultures using a fluorometer, fluorescence microscope, or flow cytometer.
-
Normalization and Analysis: Normalize the fluorescence signal to the cell density. An increase in fluorescence in the this compound-treated samples compared to the control indicates the induction of the SOS response.
Visualizations
This compound's Core Mechanism of Action
Caption: Core mechanism of this compound action in E. coli.
Downstream Consequences of this compound Action
Caption: Downstream cellular effects of this compound.
Experimental Workflow for DNA Gyrase Inhibition Assay
Preliminary Studies on Ciprofloxacin for Novel Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin, a second-generation fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. However, a growing body of preclinical research has unveiled a surprising range of biological activities for this compound and its derivatives, extending far beyond its antimicrobial properties. These preliminary studies suggest a potential for repurposing this compound for novel therapeutic applications, including oncology, anti-inflammatory therapies, and antiviral treatments. This technical guide provides a comprehensive overview of these emerging applications, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.
Anticancer Activity
Recent in vitro studies have demonstrated that this compound and its novel derivatives possess significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The primary mechanism of its anticancer activity is attributed to the inhibition of mammalian topoisomerase I and II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and its derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | COLO829 (Melanoma) | 170 (48h) | [1] |
| This compound | MDA-MB-231 (Breast Cancer) | 140 (48h) | [2] |
| This compound Derivative 2 | T-24 (Bladder Cancer) | 3.88 | [3] |
| This compound Derivative 2 | PC-3 (Prostate Cancer) | 9.35 | [3] |
| This compound-Chalcone Hybrid 21 | HCT-116 (Colon Cancer) | 5.0 | [3] |
| This compound-Chalcone Hybrid 21 | LOX IMVI (Melanoma) | 1.3 | [3] |
| This compound Derivative 23 | UO-31 (Renal Cancer) | 0.72 | [3] |
| This compound Derivative 34 | L1210 (Murine Leukemia) | 0.20 | [3] |
Experimental Protocols
-
Cell Seeding: Plate cancer cells (e.g., COLO829) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 mM to 1.0 mM) for 24, 48, and 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell viability compared to untreated controls.[1]
-
Cell Treatment: Treat cancer cells (e.g., COLO829) with different concentrations of this compound for a specified period (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. An accumulation of cells in a specific phase indicates cell cycle arrest.[1]
-
Cell Treatment: Treat cancer cells with this compound for the desired time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[2]
Signaling Pathway and Experimental Workflow Visualization
Caption: this compound's anticancer signaling pathway.
Caption: Experimental workflow for anticancer activity assessment.
Anti-inflammatory Activity
This compound has demonstrated immunomodulatory effects in various in vitro and in vivo models of inflammation. Its anti-inflammatory properties are primarily linked to the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response.
Quantitative Data: Cytokine Inhibition
The following table presents the effect of this compound on the secretion of pro-inflammatory cytokines.
| Cell Type | Stimulant | Cytokine | This compound Concentration | Inhibition (%) | Reference |
| Primary Microglia | LPS | IL-1β | 500 µg/mL | Significant | [4][5] |
| Primary Microglia | LPS | TNF-α | 500 µg/mL | Significant | [4][5] |
| Human Sinonasal Epithelial Cells | P. aeruginosa LPS | IL-8 | 2.4 µg/mL (with Azithromycin) | Significant Reduction | [6] |
Experimental Protocols
-
Cell Culture and Stimulation: Culture primary microglia or other relevant cell types and stimulate with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of this compound (e.g., 500 µg/mL) for a specified time.[4][5]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-8) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
-
Cell Culture and Treatment: Seed cells on coverslips and treat with LPS and this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, NF-κB is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.
-
Data Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in this compound-treated cells indicates inhibition of NF-κB activation.[7]
Signaling Pathway Visualization
Caption: this compound's anti-inflammatory signaling pathway.
Antiviral Activity
Preliminary studies have indicated that this compound may possess antiviral activity, particularly against the BK polyomavirus (BKV), a significant pathogen in immunocompromised individuals, such as transplant recipients. The proposed mechanism involves the inhibition of the BKV large T antigen (TAg) helicase activity, which is crucial for viral DNA replication.
Quantitative Data: In Vitro BKV Replication Inhibition
The following table shows the effect of this compound on BKV replication in vitro.
| Cell Line | This compound Concentration (µg/mL) | Reduction in BKV Replication | Reference |
| Vero Cells | 125 | 1.8 - 3 log reduction | [8] |
| Vero Cells | 62.5 | 1.3 - 2 log reduction | [8] |
| Vero Cells | 31.25 | 0 - 0.8 log reduction | [8] |
| HEL Cells | 125 | Inhibition of 2 out of 7 clinical isolates | [9] |
| HEL Cells | 250 | Inhibition of 1 out of 7 clinical isolates | [9] |
Experimental Protocol: BKV Replication Inhibition Assay
-
Cell Culture and Infection: Culture Vero or HEL cells in 96-well plates. Infect the cells with a known titer of BKV.
-
Drug Treatment: After a 2-hour incubation with the virus, add different non-cytotoxic concentrations of this compound (e.g., 31.25, 62.5, 125 µg/mL) to the culture medium.[8]
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., several days).
-
DNA Extraction and Quantification: Extract total DNA from the cells and quantify the BKV DNA copy number using real-time PCR with primers and probes specific for the BKV genome.
-
Data Analysis: Compare the viral DNA copy numbers in the this compound-treated wells to the untreated virus control wells to determine the reduction in viral replication.
Mechanism of Action and Workflow Visualization
Caption: Mechanism of this compound's anti-BKV activity.
Novel Drug Delivery Systems
To enhance the therapeutic efficacy and overcome limitations such as poor solubility and potential toxicity of this compound, novel drug delivery systems are being explored. These include nanoparticle-based carriers and polymer-drug conjugates.
This compound-Loaded Gold Nanoparticles (CIP-AuNPs)
-
Synthesis: CIP-AuNPs can be synthesized by a chemical reduction method where chloroauric acid is reduced in the presence of a reducing agent (e.g., sodium citrate) and then mixed with a this compound solution.[10][11]
-
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the surface plasmon resonance peak (typically around 520-530 nm).
-
Dynamic Light Scattering (DLS): To determine the particle size and size distribution.
-
Zeta Potential Analysis: To assess the surface charge and stability of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the loading of this compound onto the gold nanoparticles.
-
The release of this compound from AuNPs can be studied using a dialysis method. The CIP-AuNP dispersion is placed in a dialysis bag and immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4). Aliquots of the release medium are collected at different time intervals and the concentration of released this compound is determined by UV-Vis spectrophotometry.[11]
Chitosan-Based Extended-Release Systems
This compound can be conjugated to chitosan, a biocompatible and biodegradable polymer, through its carboxylic acid group and the primary amino groups of chitosan. The conjugation can be facilitated by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), potentially enhanced by ultrasound.[12][13][14][15]
| System | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| This compound-loaded Chitosan SANPs | High | High | Extended release over 20 hours | [12][13][14][15] |
-
Preparation of Release Medium: Prepare a release medium, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Sample Preparation: Disperse a known amount of the this compound-chitosan nanoparticles in the release medium.
-
Incubation: Incubate the dispersion at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain a constant volume.
-
Quantification: Determine the concentration of this compound in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Workflow Visualization
Caption: Workflow for novel this compound delivery systems.
Conclusion
The preliminary studies highlighted in this technical guide underscore the significant potential of this compound and its derivatives beyond their established role as antibiotics. The demonstrated anticancer, anti-inflammatory, and antiviral activities, coupled with advancements in novel drug delivery systems, open up exciting avenues for drug repurposing and development. While the findings are promising, it is crucial to acknowledge that the majority of the data is from in vitro studies. Further in-depth preclinical and clinical investigations are warranted to validate these novel applications and translate these findings into effective therapeutic strategies for a range of diseases. This guide serves as a foundational resource for researchers and drug development professionals to build upon in their exploration of the expanding therapeutic landscape of this compound.
References
- 1. This compound-mediated induction of S-phase cell cycle arrest and apoptosis in COLO829 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Infection to Tumor: Exploring the Therapeutic Potential of this compound Derivatives as Anticancer Agents [mdpi.com]
- 4. This compound and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azithromycin and this compound inhibit interleukin-8 secretion without disrupting human sinonasal epithelial integrity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral activity of this compound on BK virus in an in vitro culture – pilot study [jpccr.eu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Loaded Gold Nanoparticles against Antimicrobial Resistance: An In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan-Based this compound Extended Release Systems: Combined Synthetic and Pharmacological (In Vitro and In Vivo) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chitosan-Based this compound Extended Release Systems: Combined Synthetic and Pharmacological (In Vitro and In Vivo) Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ciprofloxacin Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Accurate MIC determination is crucial for surveillance studies, guiding therapeutic choices, and in the development of new antimicrobial agents.
This document outlines three standard methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]
Data Presentation: this compound MIC Values
The following table summarizes typical this compound MIC ranges for common bacterial pathogens. These values are for reference and can vary based on the bacterial strain and the presence of resistance mechanisms.
| Bacterial Species | This compound MIC Range (µg/mL) | Notes |
| Escherichia coli | ≤1 (Susceptible), 2 (Intermediate), ≥4 (Resistant)[5] | Resistance is common in clinical isolates. |
| Staphylococcus aureus | 0.6[6] | |
| Pseudomonas aeruginosa | 0.15[6] | Can develop resistance during therapy. |
| Salmonella enterica | Intermediate range: 0.12 to 0.5[7] | Pefloxacin disk diffusion can be a surrogate test.[3][8] |
| Enterobacteriaceae | 0.5 - 1.0 (challenging isolates near breakpoint)[9][10] | Breakpoints have been revised by CLSI.[10] |
| Acinetobacter spp. | ≤0.001 (Susceptible), >1 (Resistant) per EUCAST v12.0[11] |
Experimental Protocols
Broth Microdilution Method
This method involves testing the susceptibility of microorganisms to this compound in a liquid medium in 96-well microtiter plates.[12] It is one of the most common methods for MIC determination.[12]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35 ± 1°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Prepare this compound Dilutions:
-
Create a serial two-fold dilution of this compound in CAMHB across the wells of the microtiter plate.[2] The final volume in each well should be 50 µL (or 100 µL depending on the protocol). Commercial pre-prepared plates are also available.[2]
-
The concentration range should typically span from 0.004 to 8 µg/mL for Enterobacteriaceae and Pseudomonas aeruginosa.[11]
-
Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).[13]
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, pick 4-5 colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] This can be verified using a densitometer.[1]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
-
Inoculation:
-
Within 15-30 minutes of preparation, add the standardized inoculum to each well of the microtiter plate.[1]
-
-
Incubation:
-
Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.[12]
-
-
Reading Results:
Broth Microdilution Workflow
Agar Dilution Method
Considered a reference method, agar dilution involves incorporating this compound into an agar medium, which is then inoculated with the test organism.[15][16]
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile petri dishes
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 1°C)
Procedure:
-
Prepare this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add 1 mL of each antibiotic dilution to 19 mL of molten MHA (at 45-50°C) to create a series of agar plates with varying this compound concentrations.[1]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate with no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[15]
-
-
Inoculation:
-
Spot the standardized inoculum onto the surface of each agar plate. Allow the spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 1°C for 16-20 hours.[15]
-
-
Reading Results:
Agar Dilution Workflow
Gradient Diffusion (E-test) Method
The E-test is a commercially available method that utilizes a plastic strip with a predefined gradient of this compound.[17]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound E-test strips
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35 ± 1°C)
Procedure:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.[14]
-
Allow the plate to dry for 5-15 minutes.[14]
-
-
Apply E-test Strip:
-
Aseptically apply the this compound E-test strip to the surface of the agar.
-
-
Incubation:
-
Incubate the plate at 35 ± 1°C for 16-20 hours.
-
-
Reading Results:
-
An elliptical zone of inhibition will form around the strip.
-
The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[14]
-
Gradient Diffusion (E-test) Workflow
Quality Control
For all methods, it is essential to perform quality control using reference bacterial strains with known this compound MIC values, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[7][11] The results should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.[18]
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [himedialabs.com]
- 3. nih.org.pk [nih.org.pk]
- 4. iacld.com [iacld.com]
- 5. droracle.ai [droracle.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. Performance of Etest and Disk Diffusion for Detection of this compound and Levofloxacin Resistance in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. szu.gov.cz [szu.gov.cz]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of this compound and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.beckmancoulter.com [media.beckmancoulter.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. himedialabs.com [himedialabs.com]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
- 16. cmdr.ubc.ca [cmdr.ubc.ca]
- 17. Microbiology Reagent ETEST® this compound (CI) - McKesson [mms.mckesson.com]
- 18. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for Ciprofloxacin as a Selective Agent in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By targeting these enzymes, this compound effectively halts bacterial cell division and leads to cell death. Its potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria makes it a valuable tool in molecular biology and microbiology research for the selection and maintenance of specific bacterial strains, particularly those carrying plasmids with this compound resistance genes.
Mechanism of Action
This compound's primary targets are two essential bacterial enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and transcription. This compound traps the gyrase-DNA complex, leading to double-strand DNA breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA, leading to a lethal traffic jam of the replication machinery.
The dual-targeting mechanism of this compound contributes to its potent bactericidal activity.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The appropriate working concentration of this compound as a selective agent is dependent on the bacterial species and the specific strain's susceptibility. The following table summarizes reported MIC values for this compound against various common laboratory and clinical bacterial strains. It is important to note that these values can vary between different strains and isolates.
| Bacterial Species | Strain | MIC (µg/mL) | Gram Stain | Reference |
| Escherichia coli | AG100 | 0.0053 | Gram-Negative | [3] |
| Escherichia coli | ATCC 25922 | 0.008 | Gram-Negative | [4] |
| Escherichia coli | Clinical Isolates | ≤0.25 - ≥4 | Gram-Negative | [5][6] |
| Pseudomonas aeruginosa | MPAO1 | 0.08 | Gram-Negative | [7] |
| Pseudomonas aeruginosa | Clinical Isolates | 0.4 - 5.4 | Gram-Negative | [8][9] |
| Staphylococcus aureus | MRSA 272123 | 4.15 | Gram-Positive | [3] |
| Staphylococcus aureus | Clinical Isolates | 0.4 - 3.42 | Gram-Positive | [8][9] |
| Streptococcus pneumoniae | R6 | 0.5 | Gram-Positive | [10] |
| Klebsiella pneumoniae | Clinical Isolates | ≤0.25 - ≥4 | Gram-Negative | [5][6] |
| Salmonella typhi | Clinical Isolates | Resistant at 15mm disc | Gram-Negative | [11] |
| Neisseria gonorrhoeae | WHO-P | 0.004 | Gram-Negative | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (hydrochloride salt is commonly used)
-
Sterile deionized water or 0.1 N Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes or vials for aliquoting
-
Sterile 0.22 µm syringe filter
Procedure:
-
To prepare a 10 mg/mL stock solution , dissolve 100 mg of this compound powder in 10 mL of sterile deionized water. To aid in dissolution, a few drops of 0.1 N HCl can be added dropwise while mixing until the powder dissolves completely.[2]
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Using this compound as a Selective Agent in Bacterial Culture
a) In Liquid Culture (Broth):
-
Prepare the desired volume of sterile bacterial growth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton Broth (MHB)).
-
Allow the medium to cool to room temperature after autoclaving.
-
Thaw an aliquot of the this compound stock solution.
-
Add the appropriate volume of the this compound stock solution to the cooled medium to achieve the desired final concentration. A common starting point is a concentration 2-5 times the MIC of the susceptible (non-resistant) strain. For example, to achieve a final concentration of 10 µg/mL in 100 mL of broth using a 10 mg/mL stock solution, add 100 µL of the stock solution.
-
Inoculate the broth with the bacterial culture containing the resistance plasmid or the strain to be selected.
-
Incubate the culture under appropriate conditions (e.g., 37°C with shaking).
b) On Solid Media (Agar Plates):
-
Prepare the desired volume of sterile bacterial growth medium with agar (e.g., LB agar, MH agar).
-
Autoclave the medium and then let it cool in a water bath to approximately 50-55°C (cool enough to touch).
-
Thaw an aliquot of the this compound stock solution.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentration.
-
Gently swirl the flask to ensure even distribution of the antibiotic throughout the medium.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Once solidified, the plates are ready for streaking or spreading the bacterial culture.
-
Incubate the plates under appropriate conditions (e.g., 37°C).
Protocol for Selection of this compound-Resistant Mutants
This protocol describes a method for selecting for spontaneous this compound-resistant mutants from a susceptible bacterial population.
Materials:
-
Susceptible bacterial strain
-
Antibiotic-free liquid and solid growth media
-
Solid growth media containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC of the parent strain)
-
This compound stock solution
Procedure:
-
Inoculate a single colony of the susceptible bacterial strain into a suitable volume of antibiotic-free broth and grow to stationary phase to achieve a high cell density.[13]
-
Plate a large number of cells (e.g., 10⁸ to 10¹⁰ CFU) onto agar plates containing this compound at a concentration equal to or slightly above the MIC of the susceptible strain.[4][13]
-
Incubate the plates at the optimal growth temperature for the bacterium until colonies appear. This may take several days.[13]
-
Pick individual colonies that grow on the this compound-containing plates.
-
Purify the selected colonies by re-streaking them onto fresh this compound-containing agar plates.
-
Confirm the resistance phenotype by determining the MIC of this compound for the selected mutants using a standard method such as broth microdilution.
-
For further characterization, the genetic basis of resistance can be investigated by sequencing genes known to be involved in fluoroquinolone resistance, such as gyrA and parC.
Stability and Storage of this compound Solutions
-
Stock Solutions: this compound stock solutions (10 mg/mL in dilute HCl) are stable for at least 12 months when stored in frozen aliquots at -20°C.
-
In Culture Media: While comprehensive data on the stability of this compound in various bacterial growth media at 37°C is limited, studies on other antibiotics like β-lactams have shown that significant degradation can occur during a typical MIC assay.[14] It is therefore recommended to use freshly prepared media containing this compound for experiments requiring precise concentrations over extended periods. For routine selective purposes, media prepared with this compound can generally be stored at 4°C for up to two weeks, protected from light.
Potential Off-Target Effects and Considerations
-
Sub-MIC Effects: Exposure of bacteria to sub-inhibitory concentrations of this compound can lead to significant changes in gene expression.[15] These changes are not limited to DNA repair pathways and can affect virulence, biofilm formation, and the expression of other resistance mechanisms.[16][17][18][19] For instance, in some bacteria, sub-MICs of this compound have been shown to enhance the expression of virulence genes.[16]
-
Selection of Resistance: The use of this compound, even at low concentrations, can select for resistant mutants.[12] It is crucial to use appropriate concentrations to ensure effective selection without promoting the emergence of unwanted resistance.
-
Plasmid-Mediated Resistance: When using this compound for plasmid selection, it is important to be aware that some plasmids confer resistance through enzymatic modification of the antibiotic, which can lead to its degradation in the culture medium over time.[20]
By understanding the mechanism of action, appropriate working concentrations, and potential confounding factors, researchers can effectively utilize this compound as a selective agent in a variety of bacterial cell culture applications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cipro – Better Labs and Prep Rooms [websites.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. Repeated Exposure of Escherichia coli to High this compound Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpedres.org [jpedres.org]
- 6. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of this compound in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic activities of this compound against strains of Streptococcus pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa for which MICs are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genomic Characterization of this compound Resistance in a Laboratory-Derived Mutant and a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance Pattern of this compound Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. brieflands.com [brieflands.com]
- 17. Subinhibitory concentration of this compound targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of sub-minimum inhibitory concentrations of this compound on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 19. sciresjournals.com [sciresjournals.com]
- 20. Plasmid-Mediated this compound Resistance Imparts a Selective Advantage on Escherichia coli ST131 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciprofloxacin Efficacy Studies in Animal Models of Infection
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of various animal models used to study the in vivo efficacy of ciprofloxacin against a range of bacterial infections. Detailed protocols for key models are provided, along with summarized quantitative data to facilitate comparison and experimental design.
Data Presentation
The following tables summarize the quantitative efficacy data of this compound in various animal models of infection as reported in the cited literature.
Table 1: Efficacy of this compound in Murine Infection Models
| Infection Model | Bacterial Strain | Animal Model | This compound Dose | Efficacy Endpoint | Result | Citation |
| Systemic Infection | Staphylococcus aureus Smith | Mouse | 0.538 mg/kg (IV) | ED50 | - | [1] |
| Systemic Infection | Escherichia coli 444 | Mouse | 0.0625 mg/kg (IV) | ED50 | - | [1] |
| Systemic Infection | Klebsiella pneumoniae KC-1 | Mouse | 0.0941 mg/kg (IV) | ED50 | - | [1] |
| Systemic Infection | Serratia marcescens T-55 | Mouse | 0.294 mg/kg (IV) | ED50 | - | [1] |
| Systemic Infection | Pseudomonas aeruginosa 15846 | Mouse | 7.76 mg/kg (IV) | ED50 | - | [1] |
| Respiratory Tract Infection | Klebsiella pneumoniae DT-S | Mouse | 20.1 mg/kg (IV) | ED50 | - | [1] |
| Respiratory Tract Infection | Klebsiella pneumoniae DT-S | Mouse | 26.2 mg/kg (Oral) | ED50 | - | [1] |
| Pneumonia | Streptococcus pneumoniae | Mouse | 50 mg/kg (SC, every 12h for 3 days) | Survival Rate | Not significantly different from untreated controls when treatment began 18h post-infection. | [2] |
| Pneumonia | Streptococcus pneumoniae | Mouse | 100 mg/kg (SC, every 12h for 3 days) | Survival Rate | 50% survival when treatment began 18h post-infection. | [2] |
| Thigh Muscle Infection | Gram-positive & Gram-negative bacteria | Neutropenic Mouse | Not specified | Bacterial Count | Highly effective against all bacteria tested. | [3] |
| Shigella Infection | Shigella flexneri | Mouse | 20 and 40 mg/kg BID (Oral) | Bacterial Clearance | No detectable S. flexneri in gastrointestinal tissue. | [4] |
| Ascending Urinary Tract Infection | Escherichia coli (susceptible) | Mouse | ≥10 mg/kg/day (SC, divided doses) | Bacterial Clearance in Urine | Highly effective. | [5] |
| Ascending Urinary Tract Infection | Escherichia coli (low-level resistant) | Mouse | Not specified | Bacterial Clearance in Urine | Not effective in clearing urine or kidneys. | [5] |
Table 2: Efficacy of this compound in Other Animal Models
| Infection Model | Bacterial Strain | Animal Model | This compound Dose | Efficacy Endpoint | Result | Citation |
| Staphylococcal Endocarditis | Methicillin-susceptible S. aureus | Rabbit | Not specified | Bacterial Count in Vegetations | As effective as nafcillin alone or nafcillin with gentamicin. | [6] |
| Staphylococcal Endocarditis | Methicillin-resistant S. aureus | Rabbit | Not specified | Bacterial Count in Vegetations | Equal to vancomycin in reducing vegetation titers. | [6] |
| Pseudomonal Meningitis | Pseudomonas aeruginosa | Rabbit | Serum levels of 6 µg/ml | Bacterial Titers in CSF | As effective as ceftazidime and tobramycin combination. | [6] |
| Pseudomonal Pneumonia | Pseudomonas aeruginosa | Neutropenic Guinea Pig | Not specified | Bacterial Counts | As effective as ceftazidime plus tobramycin and superior to either drug alone. | [6] |
| Pyelonephritis | Escherichia coli | Rat | 10 mg/kg/day (IV) | Bacterial Eradication | As efficacious as tobramycin. | [7] |
| Pyelonephritis | Escherichia coli | Rat | 2.5 mg/kg/day (IV, twice a day) | Bacterial Eradication | More effective than a single daily dose. | [7] |
| Pneumonic Tularemia | Francisella tularensis SchuS4 | Cynomolgus Macaque | Not specified (modeled after human dosing) | Survival Rate | 10/10 animals survived irrespective of treatment start time (24h or 48h post-fever). | [8] |
| Pneumonic Plague | Yersinia pestis | African Green Monkey | Not specified | Survival Rate | 90% survival when treatment initiated 10 hours after fever onset. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from the information available in the cited literature and represent a general framework. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Murine Systemic Infection Model
This model is used to evaluate the efficacy of this compound against bacteria that cause systemic infections.
a. Materials:
-
Specific pathogen-free mice (strain to be specified, e.g., ICR).
-
Bacterial strain of interest (e.g., S. aureus, E. coli, K. pneumoniae).
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth).
-
Mucin or other agents to enhance virulence (optional).
-
This compound solution for injection.
-
Saline or other vehicle control.
b. Experimental Workflow Diagram:
Caption: Workflow for Murine Systemic Infection Model.
c. Protocol:
-
Bacterial Culture: Culture the selected bacterial strain overnight in an appropriate broth medium at 37°C.
-
Inoculum Preparation: Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL). The inoculum may be mixed with a virulence-enhancing agent like mucin.
-
Infection: Inject a specific volume (e.g., 0.5 mL) of the bacterial suspension intraperitoneally into each mouse.
-
Treatment: At a predetermined time post-infection (e.g., 1 hour), administer this compound via the desired route (intravenous, subcutaneous, or oral). A control group should receive the vehicle only.
-
Monitoring and Endpoint: Monitor the animals for a defined period (e.g., 7 days) and record mortality. The 50% effective dose (ED50) can then be calculated based on the survival data.
Murine Respiratory Tract Infection Model
This model is suitable for evaluating this compound's efficacy against pathogens causing pneumonia and other respiratory infections.
a. Materials:
-
Specific pathogen-free mice.
-
Bacterial strain known to cause respiratory infections (e.g., K. pneumoniae).
-
Bacterial culture medium.
-
Anesthesia (e.g., isoflurane).
-
This compound solution.
-
Saline or vehicle control.
-
Equipment for intratracheal or intranasal inoculation.
b. Experimental Workflow Diagram:
Caption: Workflow for Murine Respiratory Infection Model.
c. Protocol:
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the systemic infection model.
-
Infection: Anesthetize the mice and instill a small volume (e.g., 50 µL) of the bacterial suspension into the nostrils (intranasal) or directly into the trachea (intratracheal).
-
Treatment: Begin this compound treatment at a specified time post-infection.
-
Endpoint Assessment: Efficacy can be assessed by monitoring survival rates or by euthanizing animals at set time points, homogenizing the lungs, and quantifying the bacterial load (CFU/lung).[1]
Rat Pyelonephritis Model
This model simulates a urinary tract infection that has ascended to the kidneys.
a. Materials:
-
Female rats (e.g., Wistar).
-
Uropathogenic E. coli (UPEC) strain.
-
Bacterial culture medium.
-
Anesthesia.
-
Surgical instruments for bladder catheterization.
-
This compound solution.
b. Experimental Workflow Diagram:
Caption: Workflow for Rat Pyelonephritis Model.
c. Protocol:
-
Inoculum Preparation: Prepare an inoculum of a uropathogenic E. coli strain.
-
Infection: Anesthetize the rats and introduce a catheter through the urethra into the bladder. Instill the bacterial suspension into the bladder. In some protocols, the urethra is temporarily occluded to induce vesicoureteral reflux and subsequent kidney infection.[10]
-
Treatment: Initiate this compound treatment at a defined time after bacterial inoculation (e.g., 48 hours).[7] The treatment can continue for several days (e.g., 5 days).[7][10]
-
Endpoint Assessment: At the end of the treatment period, euthanize the animals, harvest the kidneys, homogenize the tissue, and determine the bacterial load.
Rabbit Endocarditis Model
This model is used to evaluate the efficacy of antibiotics against infections of the heart valves.
a. Materials:
-
New Zealand White rabbits.
-
Bacterial strain (e.g., S. aureus).
-
Bacterial culture medium.
-
Anesthesia.
-
Polyethylene catheter.
-
This compound solution.
b. Experimental Workflow Diagram:
Caption: Workflow for Rabbit Endocarditis Model.
c. Protocol:
-
Induction of Sterile Vegetations: Anesthetize a rabbit and insert a polyethylene catheter through the right carotid artery and across the aortic valve. This traumatizes the valve endothelium, leading to the formation of sterile thrombotic vegetations. The catheter is typically left in place.
-
Bacterial Challenge: After a period to allow for vegetation formation (e.g., 24 hours), administer a high-dose inoculum of the test bacterium (e.g., S. aureus) intravenously to colonize the vegetations.
-
Treatment: Begin this compound therapy at a specified time after the bacterial challenge.
-
Endpoint Assessment: After the treatment course, euthanize the animals, remove the hearts, and excise the vegetations from the aortic valves. The vegetations are then weighed, homogenized, and plated to determine the number of viable bacteria per gram of vegetation.[6][11]
Conclusion
A variety of animal models are available to assess the in vivo efficacy of this compound. The choice of model depends on the specific infection type and the research question being addressed. The data and protocols presented here provide a foundation for designing and conducting robust preclinical studies to evaluate this compound and other antimicrobial agents. It is crucial to consider the pharmacokinetic and pharmacodynamic properties of the drug in the chosen animal model to ensure clinical relevance.[12][13]
References
- 1. Therapeutic efficacy of intravenous and oral this compound in experimental murine infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipneumococcal activity of this compound, ofloxacin, and temafloxacin in an experimental mouse pneumonia model at various stages of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound alone and in combination with other antibiotics in a murine model of thigh muscle infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of this compound in animal models of infection: endocarditis, meningitis, and pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of experimental Escherichia coli pyelonephritis in rat by this compound in comparison with tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Doxycycline and this compound for Treatment of Pneumonic Tularemia in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Delaying Treatment on Efficacy of this compound and Levofloxacin in the African Green Monkey Model of Pneumonic Plague - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. The emergence of resistance to this compound during treatment of experimental Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound in animals [eajbsz.journals.ekb.eg]
- 13. Pharmacodynamic activities of this compound and sparfloxacin in a murine pneumococcal pneumonia model: relevance for drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciprofloxacin in Biofilm Research: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of ciprofloxacin in the study of bacterial biofilms. This compound, a broad-spectrum fluoroquinolone antibiotic, is a critical tool for investigating the mechanisms of biofilm formation, disruption, and antibiotic resistance. This document offers detailed protocols for key experiments, summarizes quantitative data on this compound's effects, and visualizes relevant biological pathways and experimental workflows.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. Biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial treatments. This compound interferes with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV[1]. While effective against planktonic (free-floating) bacteria, its interaction with biofilms is complex. Research indicates that this compound can inhibit biofilm formation and eradicate mature biofilms, often at concentrations significantly higher than its minimum inhibitory concentration (MIC)[2]. Conversely, at sub-inhibitory concentrations (sub-MIC), this compound has been observed to paradoxically induce biofilm formation in some bacterial species[3][4][5]. This dual role makes this compound a valuable molecular probe for dissecting the regulatory pathways governing biofilm development and persistence.
This compound's Dual Role in Biofilm Regulation
Biofilm Inhibition and Disruption
At concentrations above the MIC, this compound can effectively inhibit the formation of new biofilms and disrupt pre-existing ones. For instance, in uropathogenic Escherichia coli, a sub-MIC of 0.1 mg/ml was found to reduce biofilm formation by 75%[6]. Similarly, in E. coli, this compound at concentrations above its MIC (5 ng/mL) prevents biofilm formation and can reduce the bacterial load in established biofilms by 4 log-units at 5x MIC[2]. In Pseudomonas aeruginosa, this compound has been shown to have the highest antibiofilm activity against E. coli with a minimum biofilm bactericidal concentration (MBBC) of 16 μg/mL, compared to 512 μg/mL for P. aeruginosa[7].
Biofilm Induction at Sub-Inhibitory Concentrations
A growing body of evidence reveals that sub-inhibitory concentrations of this compound can act as a signaling molecule, triggering a defensive response in bacteria that leads to enhanced biofilm formation. In Staphylococcus aureus, sub-MICs of this compound can lead to a remarkable 12.46- to 15.19-fold increase in biofilm biomass[3][8][9]. This effect is mediated through the accessory gene regulator (agr) quorum sensing system, specifically involving the AgrC protein[3][8]. Similarly, some studies have shown that sub-MICs of this compound can induce stronger biofilms in certain strains of uropathogenic E. coli[4]. This phenomenon highlights the complexity of antibiotic-bacteria interactions and has significant implications for clinical treatment, where antibiotic concentrations can fluctuate.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on biofilm formation and viability across different bacterial species as reported in the literature.
Table 1: this compound Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)
| Bacterial Species | Strain | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| Staphylococcus aureus | CM10 | 0.5 | - | [10] |
| Staphylococcus aureus | Newman (MSSA) | 0.25 | - | [3] |
| Staphylococcus aureus | N315 (MRSA) | 1 | - | [3] |
| Pseudomonas aeruginosa | PAO1 | 0.25 | > 4096 | [11][12] |
| Escherichia coli | ATCC 25922 | 0.004 (4 ng/mL) | 0.04 (5x MIC) | [2] |
| Proteus vulgaris | Clinical Isolates | - | 2 (MBE90) | [13] |
| Proteus mirabilis | Clinical Isolates | - | 512 (MBE90) | [13] |
MBE90: Minimum Biofilm Eradication concentration for 90% of strains.
Table 2: Effect of this compound on Biofilm Formation
| Bacterial Species | This compound Concentration | Effect | Magnitude of Change | Reference |
| Staphylococcus aureus (MSSA) | 0.0625 µg/mL (sub-MIC) | Induction | 12.46-fold increase in biomass | [3][9] |
| Staphylococcus aureus (MRSA) | 0.25 µg/mL (sub-MIC) | Induction | 15.19-fold increase in biomass | [3][9] |
| Escherichia coli (UPEC) | 0.1 mg/mL (sub-MIC) | Inhibition | 75% reduction in biofilm formation | [6] |
| Escherichia coli | 0.005 mg/L (sub-MIC) | Induction | 28% increase in biofilm | [4] |
| Pseudomonas aeruginosa | 0.06 µg/mL (sub-MIC) | Inhibition | Significant reduction in biofilm capacity | [11] |
| Pseudomonas aeruginosa | Sub-MIC | Induction | 2.1 to 2.6-fold increase | [5] |
| This compound-resistant P. aeruginosa | 4x MIC | No Inhibition | No significant reduction | [14] |
Table 3: Disruption of Pre-formed (Mature) Biofilms by this compound
| Bacterial Species | This compound Concentration | Effect | Magnitude of Change | Reference |
| Escherichia coli | 0.04 µg/mL (5x MIC) | Disruption | 4-log unit reduction in bacterial load | [2] |
| This compound-sensitive S. aureus | 1x MIC | Disruption | 86% disruption | [15] |
| This compound-sensitive S. aureus | 2x MIC | Disruption | 96% disruption | [15] |
| This compound-sensitive S. aureus | 4x MIC | Disruption | 100% disruption | [15] |
| This compound-resistant S. aureus | Any concentration tested | No Disruption | No significant disruption | [15] |
| P. aeruginosa | ≥ 4 mg/L | Disruption | Significant reduction in cell viability | [16] |
Key Signaling Pathways
This compound's Impact on P. aeruginosa Quorum Sensing
At sub-inhibitory concentrations, this compound can interfere with the quorum sensing (QS) system of P. aeruginosa, a key regulator of biofilm formation and virulence. It has been shown to reduce the production of QS signal molecules (QSSM), specifically acyl-homoserine lactones (AHLs)[11][17]. This disruption leads to a significant reduction in virulence factors like protease, elastase, and rhamnolipid, as well as decreased motility, all of which contribute to biofilm inhibition[11][12].
This compound's Impact on S. aureus Biofilm Formation
In S. aureus, sub-inhibitory this compound concentrations enhance biofilm formation through a mechanism dependent on the agr (accessory gene regulator) system. This compound has been shown to bind to the AgrC protein, which is the receptor component of the agr quorum sensing system[8]. This interaction paradoxically leads to an upregulation of genes associated with biofilm formation, such as those for polysaccharide intercellular adhesin (PIA) production (icaA, icaD) and surface adhesion (fnbA, fnbB)[3].
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates (round-bottom preferred)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
Procedure:
-
Prepare this compound Dilutions: a. Prepare a 2x working stock of the highest desired this compound concentration in MHB. b. Add 100 µL of sterile MHB to all wells of a 96-well plate. c. Add 100 µL of the 2x this compound working stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria)[13].
-
Prepare Inoculum: a. Grow bacteria in MHB to the mid-logarithmic phase. b. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[16]. c. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation[5][16].
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well)[5][16].
Protocol 2: Biofilm Formation and Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of this compound on the ability of bacteria to form a biofilm.
Materials:
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 0.5% Glucose for S. aureus)[3]
-
This compound solutions at various concentrations (including sub-MIC)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader (absorbance at 570-595 nm)
Procedure:
-
Inoculation: a. Dilute an overnight bacterial culture in fresh medium to a final concentration of approximately 1 x 10⁶ CFU/mL[3]. b. In a 96-well plate, mix 100 µL of the bacterial suspension with 100 µL of the desired this compound concentration (or medium for the control) in triplicate[3].
-
Incubation: a. Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow biofilm formation[18].
-
Washing: a. Carefully discard the planktonic culture from the wells. b. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells[6].
-
Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[10][19]. b. Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.
-
Solubilization and Quantification: a. Invert the plate on a paper towel to dry completely. b. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-20 minutes[19]. c. Measure the absorbance at 570-595 nm using a plate reader[11][18]. The absorbance is proportional to the biofilm biomass.
Protocol 3: Biofilm Disruption Assay (MBEC Method)
This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
MBEC Assay® device (lid with 96 pegs)
-
Bacterial culture
-
Growth medium
-
This compound solutions
-
Sterile 96-well plates
-
Recovery broth (e.g., MHB)
-
Sonicator bath
Procedure:
-
Biofilm Formation: a. Prepare a bacterial inoculum as described in Protocol 1. b. Add 150 µL of the inoculum to each well of a 96-well plate[20]. c. Place the MBEC peg lid onto the plate and incubate at 37°C with gentle shaking (e.g., 150 rpm) for 24 hours to allow biofilms to form on the pegs.
-
This compound Challenge: a. Prepare a 96-well "challenge plate" containing serial dilutions of this compound in the appropriate medium. b. Remove the peg lid from the growth plate and rinse it by immersing the pegs in a plate containing sterile saline or PBS for 10-30 seconds to remove planktonic cells[20]. c. Transfer the peg lid to the challenge plate. d. Incubate for a specified exposure time (e.g., 24 hours) at 37°C[14].
-
Biofilm Recovery and Quantification: a. After the challenge, rinse the peg lid again in a new saline plate. b. Place the peg lid into a "recovery plate" where each well contains 200 µL of sterile recovery broth. c. Place the recovery plate in a sonicator bath for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the broth. d. Remove the peg lid and cover the recovery plate with a standard sterile lid. e. Incubate the recovery plate at 37°C for 24 hours.
-
Determine MBEC: a. The MBEC is the lowest concentration of this compound that prevents bacterial regrowth in the recovery broth (i.e., the wells remain clear).
Conclusion
This compound exhibits a complex, concentration-dependent relationship with bacterial biofilms. While it serves as an effective agent for inhibiting and disrupting biofilms at bactericidal concentrations, its ability to induce biofilm formation at sub-inhibitory levels presents a significant area of research. This duality underscores the importance of understanding the intricate signaling pathways that govern bacterial community behavior in response to antibiotic stress. The protocols and data presented here provide a framework for researchers to investigate these phenomena, aiding in the development of novel anti-biofilm therapies and optimizing the use of existing antibiotics.
References
- 1. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 2. Motility assay [bio-protocol.org]
- 3. espace.inrs.ca [espace.inrs.ca]
- 4. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 5. Protocols · Benchling [benchling.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. 2.8. Determination of Minimal Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assay [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. youtube.com [youtube.com]
- 17. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. innovotech.ca [innovotech.ca]
- 20. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Ciprofloxacin Solution in Laboratory Settings
These application notes provide detailed protocols for the preparation and sterilization of ciprofloxacin solutions intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. Accurate and sterile preparation of this compound solutions is critical for reliable and reproducible results in various laboratory applications, including cell culture, microbiology, and in vitro assays.
Physicochemical Properties
This compound's solubility is highly dependent on the pH of the solvent. The hydrochloride salt of this compound exhibits significantly greater aqueous solubility compared to its base form.[1][2] For laboratory purposes, dissolving this compound in a dilute acidic solution is a common practice to achieve the desired concentration.[3][4]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water (this compound base) | Poor[1] | 20-50 | Solubility increases with temperature.[5] |
| Water (this compound HCl) | ~36 mg/mL[6] | 25 | Significantly more soluble than the base form.[1][2] |
| 0.1 N Hydrochloric Acid | Soluble[3][6] | Room Temperature | Commonly used for preparing stock solutions.[4] |
| Ethanol | Practically Insoluble/Very Sparingly Soluble[6][7] | Not Specified | Not a recommended solvent for stock solutions. |
| Acetone | Higher than water and alcohols[1] | 20-50 | Solubility is about an order of magnitude greater than in water.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | 25 | An alternative solvent for some applications. |
Stability and Storage
This compound solutions exhibit good stability under appropriate storage conditions. However, they can be susceptible to degradation from factors such as high temperatures and exposure to light.
Table 2: Stability of this compound Solutions
| Diluent/Solvent | Concentration | Storage Conditions | Stability |
| 5% Dextrose in Water (D5W) or 0.9% NaCl (NS) | 1 and 2 mg/mL | 2°C to 8°C (protected from light) | Stable for at least 30 days.[8][9] |
| 5% Dextrose in Water (D5W) or 0.9% NaCl (NS) | 1 and 2 mg/mL | 21°C to 24°C (exposed to light) | Stable for at least 30 days.[8][9] |
| 5% Dextrose in Water (D5W) or 0.9% NaCl (NS) | 1 and 2 mg/mL | 29°C to 31°C (protected from light) | Stable for at least 30 days.[8][9] |
| Acidic Solution (1 mol/L HCl) | Not Specified | 22°C | Stable for 35 days.[10] |
| Acidic Solution (1 mol/L HCl) | Not Specified | 50°C | Stable for 96 hours.[10] |
| Acidic Solution (1 mol/L HCl) | Not Specified | 90°C | ~3.46% degradation after 96 hours.[10] |
| Autoclaved in Glycerin/Propylene Glycol | 0.33% w/v | 25°C (in amber containers) | Stable for at least 180 days with less than 3.58% degradation.[11][12] |
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a this compound stock solution using dilute hydrochloric acid.
Materials:
-
This compound powder (hydrochloride salt recommended for better solubility)
-
0.1 N Hydrochloric Acid (HCl), sterile
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
-
Spatula
Procedure:
-
Aseptically weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 1 mL of 0.1 N sterile HCl to the tube.
-
Vortex the mixture until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[4]
-
Once dissolved, bring the final volume to 10 mL with sterile, nuclease-free water.[13]
-
Vortex the solution to ensure homogeneity.
-
The final concentration of the stock solution is 10 mg/mL.
-
This stock solution must be sterilized before use in cell culture or other sterile applications. Proceed to one of the sterilization protocols below.
Sterilization of this compound Solution
This is the recommended method for heat-sensitive solutions.
Materials:
-
Prepared this compound stock solution
-
Sterile syringe (10 mL or appropriate size)
-
Sterile syringe filter (0.22 µm pore size, PVDF or MCE membrane for aqueous solutions)[14]
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquots
Procedure:
-
Draw the prepared this compound solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.[15]
-
Dispense the solution through the filter into sterile, nuclease-free microcentrifuge tubes or cryovials.[15]
-
Label the aliquots with the name of the solution, concentration, and date of preparation.
-
Store the sterile aliquots at -20°C for long-term storage.
This compound has demonstrated stability to autoclaving, particularly when formulated with vehicles like glycerin or propylene glycol.[11][12] This method is suitable for bulk preparation.
Materials:
-
Prepared this compound solution in an autoclavable container (e.g., glass bottle with a loosened cap)
-
Autoclave
-
Autoclave indicator tape
Procedure:
-
Prepare the this compound solution in a final, autoclavable container. Ensure the cap is slightly loosened to allow for pressure equalization.
-
Apply autoclave indicator tape to the container.
-
Place the container in an autoclave and run a standard liquid cycle (e.g., 121°C for 15-20 minutes).[11][16]
-
After the cycle is complete, allow the solution to cool to room temperature before tightening the cap.
-
Store the sterilized solution as described in the stability table. For long-term storage, aliquoting into sterile containers under aseptic conditions is recommended.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Solution Preparation and Sterilization.
This compound Mechanism of Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and this compound [ciceco.ua.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of this compound in different solvents at several temperatures: Measurement, correlation, thermodynamics and Hansen solubility parameters | CoLab [colab.ws]
- 6. This compound | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Stability of this compound in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Cipro – Better Labs and Prep Rooms [websites.umass.edu]
- 14. US9220796B1 - Sterilization of this compound composition - Google Patents [patents.google.com]
- 15. frederick.cancer.gov [frederick.cancer.gov]
- 16. researchgate.net [researchgate.net]
Ciprofloxacin for Mycoplasma Decontamination in Cell Cultures: Application Notes and Protocols
Introduction
Mycoplasma contamination is a pervasive and often insidious problem in cell culture, capable of altering cellular functions and compromising experimental results. Due to their lack of a cell wall, mycoplasmas are resistant to common antibiotics like penicillin and streptomycin. Ciprofloxacin, a fluoroquinolone antibiotic, presents a safe and effective method for eradicating mycoplasma from contaminated cell cultures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for this purpose.
Mechanism of Action
This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][2][3] By targeting these enzymes, this compound disrupts bacterial DNA processes, ultimately leading to bacterial cell death.[1] Its ability to penetrate the cellular membrane makes it effective against intracellular pathogens.[3]
Efficacy and Recommended Usage
This compound has been demonstrated to be an effective agent for the elimination of various mycoplasma species from cell cultures.
| Parameter | Value | References |
| Effective Concentration | 10 µg/mL | [4][6][7][8][9] |
| Recommended Treatment Duration | 12 - 14 days | [4][6][7][8] |
| Reported Cure Rate | ~75-77% | [7][10] |
| Commonly Eradicated Species | M. hyorhinis, M. gallisepticum, M. orale, M. salivarium, M. hominis, M. fermentans, M. arginini | [6] |
| Species with Potential Resistance | M. arginini, M. orale | [7][10] |
Cytotoxicity Considerations
While generally safe for cell cultures at the recommended concentration, this compound can exhibit cytotoxic effects at higher concentrations or with prolonged exposure. It is crucial to adhere to the recommended treatment duration and concentration to minimize adverse effects on the cultured cells. Some studies have shown that this compound can induce oxidative stress and apoptosis in certain cell lines at concentrations of 100 mg/L or higher.[11][12] Another study noted an inhibition of cell proliferation in human chondrocytes at concentrations of 0.5 and 50 mg/l.[13]
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Human Fibroblast Cells | 0.129 - 0.194 mM (48-72h exposure) | Significant cytotoxicity | [11] |
| HeLa Cells | 100 mg/L (24-48h exposure) | Induction of apoptosis | [12] |
| Jurkat Cells | 25 µg/mL | Inhibition of cell proliferation, G2/M phase arrest | [14] |
| Human Chondrocytes | 0.5 and 50 mg/L | Inhibition of cell proliferation | [13] |
Protocols
A systematic approach involving detection, treatment, and post-treatment verification is essential for successful mycoplasma decontamination.
Protocol 1: Mycoplasma Detection
It is crucial to first confirm mycoplasma contamination before initiating treatment. Two common and reliable methods are Polymerase Chain Reaction (PCR) and DAPI staining.
1.1 PCR-Based Detection
PCR is a highly sensitive and rapid method for detecting mycoplasma DNA in cell culture supernatants.[15][16][17]
Materials:
-
Cell culture supernatant
-
DNA extraction kit
-
PCR master mix
-
Mycoplasma-specific primers
-
Nuclease-free water
-
Positive control (mycoplasma DNA)
-
Thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
Culture cells for at least 48-72 hours without antibiotics until they are approximately 80% confluent.[18]
-
Collect 100 µL of the cell culture supernatant.[19]
-
Extract DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Prepare the PCR reaction mix in a nuclease-free tube on ice. A typical reaction mix includes PCR master mix, mycoplasma-specific primers, and the extracted sample DNA.[18][19] Include a positive control and a negative control (nuclease-free water).
-
Perform PCR using a thermal cycler with an appropriate amplification program. A general program consists of an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[18]
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (typically around 500 bp, but can vary) indicates mycoplasma contamination.[18]
1.2 DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA. This method allows for the visualization of mycoplasma as fluorescent particles in the cytoplasm of the host cells.[15][16][20]
Materials:
-
Cells cultured on glass coverslips or glass-bottom dishes
-
4% Paraformaldehyde (PFA) solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on a glass coverslip or a glass-bottom dish and culture until 50-70% confluent.[21]
-
Remove the culture medium and wash the cells twice with PBS.[20]
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[20]
-
Wash the cells twice with PBS.[20]
-
Incubate the cells with DAPI staining solution for 15 minutes at 37°C in the dark.[21][23]
-
Wash the cells 2-3 times with PBS.[20]
-
Mount the coverslip on a microscope slide with mounting medium.
-
Observe the cells using a fluorescence microscope. Mycoplasma-free cells will show only nuclear staining. Contaminated cells will exhibit extranuclear fluorescent foci, appearing as fine particulates or filamentous staining over the cytoplasm.[21]
Protocol 2: this compound Decontamination
This protocol outlines the steps for treating mycoplasma-contaminated cell cultures with this compound.
Materials:
-
Mycoplasma-contaminated cell culture
-
Complete cell culture medium
-
Sterile, antibiotic-free cell culture medium
Procedure:
-
Prepare the treatment medium by diluting the this compound stock solution into the complete cell culture medium to a final concentration of 10 µg/mL.[4][6][8] For a 2 mg/mL stock, this would be a 1:200 dilution.[8]
-
Aspirate the old medium from the contaminated cell culture.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells under their normal growth conditions.
-
Replace the medium with fresh this compound-containing medium every 2-3 days for a total treatment period of 14 days.[8]
-
During the treatment, monitor the cells for any signs of cytotoxicity, such as changes in morphology or a significant decrease in proliferation.
-
After the 14-day treatment, aspirate the this compound-containing medium.
-
Wash the cells with sterile PBS.
-
Culture the cells in fresh, antibiotic-free medium (including no penicillin/streptomycin) for at least two weeks to allow any remaining mycoplasma to regrow to detectable levels.[7][8]
-
After the quarantine period, re-test the cell culture for mycoplasma contamination using one of the detection methods described in Protocol 1 to confirm successful eradication.[6]
Conclusion
This compound provides a reliable and cost-effective method for the eradication of mycoplasma from cell cultures. By following these detailed protocols for detection, treatment, and verification, researchers can effectively manage mycoplasma contamination and ensure the integrity of their experimental data. However, it is important to remain vigilant for potential cytotoxicity and the emergence of resistant strains. The best practice remains the prevention of contamination through strict aseptic techniques.
References
- 1. youtube.com [youtube.com]
- 2. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A safe and efficient method for elimination of cell culture mycoplasmas using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diyhpl.us [diyhpl.us]
- 8. dkfz.de [dkfz.de]
- 9. Bioworld this compound (Cipro) Hydrochloride, Ready-to-Use, Sterile, 2 | Fisher Scientific [fishersci.com]
- 10. Treatment of mycoplasma contamination in a large panel of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity in this compound-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of this compound on human chondrocytes in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 17. biocompare.com [biocompare.com]
- 18. abcam.com [abcam.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Detection of Mycoplasma contamination by indirect DNA DAPI staining [bio-protocol.org]
- 23. himedialabs.com [himedialabs.com]
Application Notes and Protocols for Ciprofloxacin Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disk diffusion assay, famously known as the Kirby-Bauer test, is a widely used method in microbiology to determine the susceptibility of bacteria to antibiotics.[1] This technique is straightforward, cost-effective, and provides a reliable qualitative or semi-quantitative assessment of antimicrobial efficacy.[1] This document provides a detailed methodology for performing a ciprofloxacin disk diffusion assay, including data interpretation based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
This compound is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Monitoring bacterial susceptibility to this compound is crucial for effective clinical treatment and for tracking the emergence of resistant strains. The disk diffusion method involves placing a paper disk impregnated with a specific concentration of this compound onto an agar plate uniformly inoculated with a test bacterium.[1] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[1][2] The diameter of this zone is then measured and compared to standardized tables to determine if the organism is susceptible, intermediate, or resistant.[1][3]
Experimental Protocols
This section details the step-by-step procedure for performing the this compound disk diffusion assay.
Materials
-
This compound antibiotic disks (5 µg)
-
Pure, overnight cultures of test bacteria
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard[1]
-
Sterile cotton swabs[1]
-
Incubator at 35-37°C[5]
-
Calipers or a ruler for measuring zone diameters[6]
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923)[3][7][8]
Procedure
-
Inoculum Preparation:
-
Aseptically select 4-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.[3]
-
Suspend the colonies in sterile saline.[1]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Use the suspension within 15 minutes of preparation.[4][6]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.[1]
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube.[6]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[6]
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using calipers or a ruler.[3][6]
-
View the plate from the back against a dark, non-reflective background, illuminated with reflected light.[6]
-
Interpret the results by comparing the zone diameter to the interpretive charts provided by CLSI or EUCAST (see tables below). The categories are typically Susceptible (S), Intermediate (I), and Resistant (R).[3][9]
-
Quality Control
-
Quality control should be performed regularly to ensure the accuracy of the testing procedure.[10]
-
This involves testing standard QC strains with known susceptibility patterns.[10]
-
The resulting zone diameters should fall within the acceptable ranges specified by CLSI or EUCAST.[4][11]
Data Presentation
The following tables summarize the interpretive criteria for this compound disk diffusion testing according to CLSI and EUCAST guidelines, as well as the quality control ranges for recommended reference strains.
Table 1: CLSI Zone Diameter Interpretive Criteria for this compound (5 µg disk)
| Organism Group | Zone Diameter (mm) |
| Susceptible (S) | |
| Enterobacteriaceae | ≥ 21 |
| Pseudomonas aeruginosa | ≥ 21 |
| Salmonella spp. | ≥ 31 |
| Neisseria gonorrhoeae | ≥ 36 |
Note: Breakpoints can be updated. Refer to the latest CLSI M100 document for the most current information.[3]
Table 2: EUCAST Zone Diameter Interpretive Criteria for this compound (5 µg disk)
| Organism Group | Zone Diameter (mm) |
| Susceptible (S) ≥ | |
| Enterobacteriaceae | 22 |
| Pseudomonas spp. | 25 |
| Staphylococcus spp. | 22 |
| Enterococcus spp. | 20 |
Note: EUCAST categorizes isolates as Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R). The 'I' category often falls between the S and R breakpoints shown. Refer to the latest EUCAST breakpoint tables for complete details.[9][12]
Table 3: Quality Control Ranges for this compound (5 µg disk)
| QC Strain | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 29 - 37[7] |
| Pseudomonas aeruginosa ATCC® 27853™ | 25 - 33 |
| Staphylococcus aureus ATCC® 25923™ | 22 - 30 |
| Neisseria gonorrhoeae ATCC® 49226™ | 48 - 58[8] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the this compound disk diffusion assay.
Caption: this compound disk diffusion assay workflow.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. youtube.com [youtube.com]
- 3. chainnetwork.org [chainnetwork.org]
- 4. nicd.ac.za [nicd.ac.za]
- 5. goldbio.com [goldbio.com]
- 6. asm.org [asm.org]
- 7. Evaluation of this compound and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposed interpretive criteria and quality control parameters for testing in vitro susceptibility of Neisseria gonorrhoeae to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. bsac.org.uk [bsac.org.uk]
- 11. szu.gov.cz [szu.gov.cz]
- 12. nicd.ac.za [nicd.ac.za]
Troubleshooting & Optimization
Ciprofloxacin Resistance Development in E. coli: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciprofloxacin resistance in laboratory E. coli strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in E. coli?
A1: this compound resistance in E. coli primarily develops through a stepwise accumulation of mutations in specific genes. The main mechanisms are:
-
Target Modification: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most significant contributors to resistance.[1][2] These genes encode subunits of DNA gyrase and topoisomerase IV, the primary targets of this compound. A common initial mutation is Ser83Leu in gyrA.[1][2]
-
Reduced Drug Accumulation: Overexpression of efflux pumps, such as the AcrAB-TolC system, actively transports this compound out of the bacterial cell, reducing its intracellular concentration.[3] Mutations in regulatory genes like marR can lead to the upregulation of these pumps.
-
Plasmid-Mediated Resistance: Plasmids can carry genes that confer resistance, such as qnr genes which protect DNA gyrase, or genes encoding antibiotic-modifying enzymes.
Q2: What is a typical fold-increase in Minimum Inhibitory Concentration (MIC) observed for common mutations?
A2: The fold-increase in MIC varies depending on the specific mutation and the genetic background of the E. coli strain. However, general trends have been observed. For a comprehensive overview, refer to the data table below. A single mutation in gyrA (e.g., Ser83Leu) can lead to a median 24-fold increase in MIC.[4] The accumulation of multiple mutations in gyrA and parC can result in much higher levels of resistance, with MIC increases ranging from 250 to 4000-fold when combined with other resistance mechanisms.[1][2]
Q3: How quickly can this compound resistance develop in a laboratory setting?
A3: The rate of resistance development can be rapid, especially in the presence of selective pressure from the antibiotic. In serial passage experiments, where bacteria are repeatedly exposed to sub-inhibitory concentrations of this compound, resistant mutants can be selected within a few days to weeks.[5][6] The evolutionary trajectory often begins with a single mutation in gyrA, followed by subsequent mutations in parC and genes related to efflux pumps.
Troubleshooting Guides
MIC Assays
Issue 1: Inconsistent or variable MIC results for the same E. coli strain.
-
Possible Cause 1: Inoculum size variation. The number of bacteria used to inoculate the MIC assay can influence the result. While some studies suggest this compound MICs are not heavily influenced by inoculum size within a certain range, significant deviations can lead to variability.[7][8][9]
-
Solution: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the optical density (OD) of your bacterial suspension to a consistent value (e.g., 0.5 McFarland standard) before dilution for the final inoculum.
-
-
Possible Cause 2: pH of the medium. The pH of the culture medium can affect the activity of this compound.
-
Solution: Ensure the pH of your Mueller-Hinton broth (MHB) or other testing medium is within the recommended range (typically 7.2-7.4).
-
-
Possible Cause 3: Contamination. Contamination of your E. coli culture with another organism can lead to erroneous MIC results.
-
Solution: Always perform a purity check by streaking your inoculum onto an agar plate to ensure you have a pure culture.
-
Issue 2: My "susceptible" control strain shows unexpected resistance to this compound.
-
Possible Cause 1: Spontaneous mutation. Even in the absence of strong selective pressure, spontaneous mutations can arise and be selected for during routine subculturing.
-
Solution: Always use a fresh culture from a frozen stock for your experiments. Avoid excessive passaging of your control strains. Periodically re-sequence the QRDRs of your control strain to confirm its genotype.
-
-
Possible Cause 2: Plasmid acquisition. Your control strain may have acquired a plasmid conferring this compound resistance.
-
Solution: Perform a plasmid curing experiment to determine if the resistance is plasmid-mediated. If so, you will need to obtain a new, verified susceptible control strain.
-
Serial Passage Experiments
Issue 3: No resistant mutants are selected after multiple passages.
-
Possible Cause 1: this compound concentration is too high. If the starting concentration of this compound is too high, it may be bactericidal, preventing the survival and subsequent selection of any mutants.
-
Solution: Start the serial passage experiment with a sub-inhibitory concentration of this compound (e.g., 0.5x or 0.25x the MIC of the parental strain).
-
-
Possible Cause 2: Insufficient incubation time or bacterial population size. A large enough population of bacteria is needed to increase the probability of a resistance mutation arising.
-
Solution: Ensure your cultures are reaching a sufficient density before each passage. Use a larger culture volume if necessary.
-
Issue 4: The MIC of the evolved population fluctuates or decreases between passages.
-
Possible Cause 1: Fitness cost of resistance mutations. Resistance mutations can sometimes come with a fitness cost, meaning the resistant bacteria may grow slower than the susceptible population in the absence of the antibiotic.
-
Solution: This is a known phenomenon. Continue the passages, ensuring consistent application of this compound selection pressure. The population may stabilize at a higher MIC over time.
-
-
Possible Cause 2: Heterogeneous population. The population at each passage may be a mix of cells with different levels of resistance.
-
Solution: At various passage points, it is good practice to plate the population on agar with and without this compound to isolate individual clones and determine their specific MICs.
-
Data Presentation
Table 1: Fold Change in this compound MIC for Common Resistance Determinants in E. coli
| Genetic Determinant | Type of Resistance | Median MIC Fold Change (Range) |
| gyrA (Ser83Leu) | Target Modification | 24 (4–133)[4] |
| gyrA (Asp87Asn/Gly) | Target Modification | 16 (4–64) |
| parC (Ser80Ile/Arg) | Target Modification | 4 (1–32) |
| gyrA (Ser83Leu) + gyrA (Asp87Asn/Gly) | Target Modification | 256 (64–1024) |
| gyrA (Ser83Leu) + parC (Ser80Ile/Arg) | Target Modification | 128 (32–512) |
| gyrA (Ser83Leu) + gyrA (Asp87Asn/Gly) + parC (Ser80Ile/Arg) | Target Modification | 1533 (256–8533)[4] |
| marR mutation | Efflux Pump Upregulation | 4 (1–16) |
| qnrA | Plasmid-Mediated | 8 (2–32) |
| aac(6')-Ib-cr | Plasmid-Mediated | 4 (1–16) |
Data compiled from a systematic review by Veen et al. (2018).[4]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water with a drop of 0.1 N NaOH to aid dissolution). Filter-sterilize the stock solution.
-
Prepare this compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate the Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Serial Passage Experiment for Resistance Evolution
-
Initial MIC Determination: Determine the baseline MIC of the parental E. coli strain to this compound using the broth microdilution method described above.
-
First Passage:
-
Inoculate a tube containing MHB with the parental strain and incubate until it reaches the logarithmic growth phase.
-
Prepare a series of tubes with increasing concentrations of this compound (e.g., 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the initial MIC).
-
Inoculate these tubes with the bacterial culture to a final density of ~5 x 10^5 CFU/mL.
-
Incubate at 37°C for 24 hours.
-
-
Subsequent Passages:
-
Identify the tube with the highest concentration of this compound that shows bacterial growth.
-
Use a sample from this tube to inoculate a new series of tubes with increasing this compound concentrations, starting from the concentration in the tube from which the inoculum was taken.
-
Repeat this process for a desired number of passages (e.g., 14-30 days).
-
-
Analysis of Evolved Strains:
-
At regular intervals (e.g., every 5 passages), determine the MIC of the evolving population.
-
Isolate single colonies from the passaged populations and determine their individual MICs.
-
Sequence the QRDRs of gyrA and parC, as well as other relevant genes (e.g., marR), of the resistant isolates to identify mutations.
-
Protocol 3: Plasmid Curing
This protocol can be used to determine if this compound resistance is mediated by a plasmid.
-
Prepare Curing Agent Plates: Prepare agar plates containing a sub-inhibitory concentration of a curing agent, such as acridine orange (e.g., 50-100 µg/mL) or ethidium bromide (e.g., 100-200 µg/mL). Also prepare control plates without the curing agent.
-
Culture Growth: Inoculate the resistant E. coli strain into broth and grow to the late logarithmic or early stationary phase.
-
Plating: Spread a dilution of the bacterial culture onto both the curing agent plates and the control plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Screen for Loss of Resistance:
-
Replica-plate colonies from the curing agent plates onto new plates containing a selective concentration of this compound (above the MIC of a known susceptible strain but below the MIC of the resistant parent).
-
Also, replica-plate colonies onto plates without this compound to ensure the viability of the colonies.
-
Colonies that grow on the non-selective plates but fail to grow on the this compound-containing plates are potential "cured" clones that have lost the resistance plasmid.
-
-
Confirmation: Confirm the loss of resistance of the putative cured clones by performing an MIC assay.
Visualizations
Caption: Mechanisms of this compound action and resistance in E. coli.
Caption: Workflow for a serial passage experiment to evolve resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Frontiers | Repeated Exposure of Escherichia coli to High this compound Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence [frontiersin.org]
- 7. MICs of this compound and trimethoprim for Escherichia coli: influence of pH, inoculum size and various body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of the Effects of Inoculum Size on the Antimicrobial Action of Trovafloxacin and this compound against Staphylococcus aureus and Escherichia coli in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming Ciprofloxacin Resistance in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving ciprofloxacin resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in bacteria?
A1: Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Target Enzyme Mutations: Alterations in the DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes) are the most common mechanisms.[1][2][3][4] These mutations occur in the quinolone resistance-determining region (QRDR) and reduce the binding affinity of this compound to its target enzymes.[1]
-
Reduced Intracellular Drug Accumulation: This is achieved by either decreased uptake due to changes in outer membrane proteins or, more commonly, by the overexpression of efflux pumps that actively transport this compound out of the bacterial cell.[1][5][6] Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are implicated in this process.[7][8]
-
Plasmid-Mediated Quinolone Resistance (PMQR): Bacteria can acquire resistance genes located on plasmids.[1] These genes can protect the cell from this compound's effects through mechanisms like Qnr proteins that shield DNA gyrase, enzymatic modification of this compound by the AAC(6')-Ib-cr enzyme, or plasmid-encoded efflux pumps.[1]
Q2: How can I determine if my bacterial strain is resistant to this compound?
A2: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. This can be done using standard protocols such as broth microdilution or E-test. The resulting MIC value is then compared to clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to classify the strain as susceptible, intermediate, or resistant.
Q3: What are the initial steps to troubleshoot a this compound resistance issue in my in vitro experiment?
A3: If you observe high MIC values or treatment failure in your experiments, consider the following initial steps:
-
Confirm the MIC: Repeat the MIC determination to ensure the result is reproducible.
-
Verify Strain Purity: Streak your culture on an appropriate agar medium to check for contamination.
-
Investigate Resistance Mechanisms: Proceed with experiments to identify the likely resistance mechanism, such as sequencing the QRDRs of gyrA and parC, or performing an efflux pump inhibition assay.
Q4: What is combination therapy and how can it help overcome this compound resistance?
A4: Combination therapy involves using this compound with another antimicrobial agent to achieve a synergistic or enhanced effect.[9] This approach can be effective against resistant strains where a single agent is not. For example, combinations of this compound with antibiotics like azlocillin, fosfomycin, or pentamidine have shown synergistic effects against resistant bacteria in vitro.[7][8][10][11] The second agent may have a different mechanism of action, helping to bypass the resistance mechanism to this compound.
Q5: What are adjuvants and how do they work to enhance this compound activity?
A5: Adjuvants, or "helper drugs," are compounds that have little to no antibacterial activity on their own but can enhance the efficacy of an antibiotic when used in combination.[12] They can work by various mechanisms, such as inhibiting resistance mechanisms (e.g., efflux pump inhibitors), disrupting the bacterial cell membrane, or interfering with cellular repair systems.[12] For instance, certain organic acids like aspartic and succinic acid have been shown to potentiate this compound's action against Pseudomonas aeruginosa.[13]
Q6: Can bacteriophage therapy be used to combat this compound resistance in vitro?
A6: Yes, bacteriophages (viruses that infect bacteria) are being explored as a strategy to combat antibiotic resistance.[5][14] In vitro studies have shown that combining this compound with bacteriophage cocktails can lead to synergistic and bactericidal activity against multi-drug resistant strains of P. aeruginosa.[14] This approach, known as phage-antibiotic synergy (PAS), can result in more rapid and effective bacterial killing than either agent alone.[14]
Q7: What is the role of efflux pumps in this compound resistance and how can they be targeted?
A7: Efflux pumps are membrane proteins that actively expel antibiotics like this compound from the bacterial cell, reducing the intracellular concentration to sub-therapeutic levels.[6] Overexpression of these pumps is a significant cause of resistance.[1][4] Targeting these pumps with Efflux Pump Inhibitors (EPIs) is a promising strategy.[6][15] EPIs can block the pump's activity, thereby restoring the intracellular concentration of this compound and its antibacterial effect.[6] Compounds like reserpine and berberine have been investigated as EPIs.[16][17]
Q8: What is the Mutant Prevention Concentration (MPC) and why is it important?
A8: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of all single-step resistant mutants in a large bacterial population.[18][19] Maintaining antibiotic concentrations above the MPC is a strategy to prevent the selection and emergence of resistant mutants during therapy.[18][19][20] In an in vitro setting, determining the MPC can help in designing experiments that minimize the risk of resistance development, especially in longer-term studies.
Section 2: Troubleshooting Guides
Problem: High this compound MIC in the Test Strain
| Possible Cause | Suggested Solution / Experimental Approach |
| Target Site Mutation | QRDR Sequencing: Amplify and sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. Compare the sequences to a susceptible wild-type strain to identify mutations known to confer resistance.[1] |
| Efflux Pump Overexpression | Efflux Pump Inhibition Assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI) like reserpine or phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction (four-fold or more) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[21] |
| Plasmid-Mediated Resistance | Plasmid Curing and Analysis: Attempt to "cure" the strain of its plasmids using agents like acridine orange or ethidium bromide, followed by re-testing the this compound MIC. A decrease in resistance in the cured strain indicates plasmid involvement. Plasmids can then be isolated and analyzed for known PMQR genes like qnr or aac(6')-Ib-cr.[1] |
Problem: Inconsistent this compound Susceptibility Results
| Possible Cause | Suggested Solution / Experimental Approach |
| Inoculum Size Variability | Standardize Inoculum: Ensure a consistent starting inoculum for all experiments, typically by adjusting the bacterial suspension to a 0.5 McFarland standard. An increased inoculum size can sometimes lead to a higher apparent MIC.[22] |
| Media Composition | Use Standardized Media: Employ standard, cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing, as variations in divalent cations (Mg²⁺, Ca²⁺) can affect the activity of fluoroquinolones. |
| Biofilm Formation | Biofilm Disruption/Prevention: If biofilm formation is suspected, especially in microtiter plates, consider incorporating a biofilm disruption step (e.g., sonication) before assessing bacterial growth or use specific anti-biofilm agents in combination with this compound.[23] |
Problem: Resistance Developing During the Experiment
| Possible Cause | Suggested Solution / Experimental Approach |
| Sub-optimal this compound Concentration | Determine Mutant Prevention Concentration (MPC): If resistance emerges during prolonged exposure, the this compound concentration may be within the "mutant selection window" (above the MIC but below the MPC). Determine the MPC by plating a high-density bacterial culture (e.g., >10¹⁰ CFU) on agar plates containing various concentrations of this compound. The MPC is the lowest concentration that prevents colony formation.[18][19][20] |
Section 3: Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of this compound with a second compound (e.g., another antibiotic or an adjuvant).
-
Prepare Drug Dilutions: Prepare serial two-fold dilutions of this compound and the test compound in a 96-well microtiter plate. This compound is typically diluted along the x-axis, and the test compound along the y-axis.
-
Inoculate Plate: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well. Include wells with each drug alone as controls.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: Observe the lowest concentration of each drug that inhibits visible bacterial growth, both alone and in combination.
-
Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the rate of bacterial killing by this compound alone or in combination over time.
-
Prepare Cultures: Grow an overnight culture of the test organism and dilute it in fresh broth to a starting concentration of ~10⁶ CFU/mL.
-
Add Antimicrobials: Add this compound and/or the combination agent at desired concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC). Include a growth control without any antimicrobial.
-
Incubate and Sample: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture.
-
Enumerate Bacteria: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the viable colony count (CFU/mL).
-
Plot Data: Plot the log₁₀ CFU/mL versus time for each treatment. Synergy is often defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[7]
Section 4: Data and Visualizations
Data Presentation
Table 1: Examples of this compound Combination Therapies and their In Vitro Efficacy
| Combination Agent | Target Organism | Effect | Quantitative Outcome |
| Azlocillin | Pseudomonas aeruginosa | Prevention of regrowth and resistance | Greatest killing extent for all strains, especially resistant ones.[10] |
| Pentamidine | Pseudomonas aeruginosa (MDR) | Synergistic Inhibition | Synergistic inhibition of all resistant strains observed in checkerboard assays.[7][8] |
| Fosfomycin | Shigella flexneri (CIP-resistant) | Synergy | 38.75% of isolates showed synergy in checkerboard assays.[11] |
| Bacteriophage Cocktail | Pseudomonas aeruginosa (MDR) | Synergistic and Bactericidal | 4.21 log₁₀ CFU/mL reduction from initial inoculum with the combination.[14] |
Table 2: Adjuvants for Potentiating this compound Activity In Vitro
| Adjuvant | Target Organism | Effect | Quantitative Outcome |
| Aspartic Acid | Pseudomonas aeruginosa | Potentiation / Adjuvant | ~5 log reduction in bacterial load for PAO1 strain compared to this compound alone.[13] |
| Succinic Acid | Pseudomonas aeruginosa | Potentiation / Adjuvant | Eradicated both PAO1 and PAI strains in combination with 2 mg/L this compound.[13] |
| Ascorbic Acid (0.1 mg/mL) | Escherichia coli | Potentiation | Two-fold reduction in this compound MIC (from 0.03 µg/mL to 0.015 µg/mL).[24] |
| Carboxy-TEMPO (Nitroxide) | Pseudomonas aeruginosa (Biofilm) | Potentiation against biofilms | 99.3% decrease in total biofilm biovolume compared to untreated biofilms.[23] |
Mandatory Visualizations
References
- 1. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Mechanisms for Development of this compound Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Frontiers | Alternative therapeutics to control antimicrobial resistance: a general perspective [frontiersin.org]
- 6. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combination Therapy with this compound and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance-Nodulation-Division (RND) Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic | Semantic Scholar [semanticscholar.org]
- 10. Combination therapy with this compound plus azlocillin against Pseudomonas aeruginosa: effect of simultaneous versus staggered administration in an in vitro model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. frontiersin.org [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. news-medical.net [news-medical.net]
- 16. Different Nanotechnology Approaches for this compound Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Selection of this compound resistance in Escherichia coli in an in vitro kinetic model: relation between drug exposure and mutant prevention concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Role of Efflux Pumps in the in vitro Development of this compound Resistance in Listeria monocytogenes [frontiersin.org]
- 22. This compound: in vitro, experimental, and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. veterinarypaper.com [veterinarypaper.com]
Ciprofloxacin in Cell Culture: A Technical Support Guide on Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the stability and degradation of ciprofloxacin in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in cell culture media?
The stability of this compound in cell culture media is not extensively documented with precise half-life values under standard cell culture conditions (37°C, 5% CO₂). However, its stability is known to be influenced by several factors including the composition of the medium, pH, exposure to light, and the presence of serum. In aqueous solutions, this compound is relatively stable, but the complex mixture of amino acids, vitamins, salts, and proteins in cell culture media can affect its degradation rate. For instance, in peritoneal dialysis solutions, which share some components with cell culture media, this compound at 25 mg/L was stable for 7 days at 25°C and for 48 hours at 37°C.[1] Due to these variables, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q2: What are the main factors that influence this compound degradation in cell culture?
Several factors can contribute to the degradation of this compound in a cell culture setting:
-
pH: this compound's stability is pH-dependent. The typical pH of cell culture media (around 7.2-7.4) can influence its degradation kinetics. Studies have shown that the degradation rate of this compound can increase in more acidic or alkaline conditions compared to a neutral pH.[2]
-
Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly UV and even visible light.[3][4][5][6] Standard laboratory fluorescent lighting can contribute to its degradation over time. It is advisable to protect this compound-containing media from light.
-
Chelation with Metal Ions: Cell culture media like DMEM and RPMI-1640 contain divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[7][8][9] this compound can chelate these metal ions, which may alter its chemical stability and bioavailability.
-
Interactions with Media Components: this compound may interact with various components of the culture medium, such as amino acids and vitamins, potentially leading to the formation of adducts or degradation products.[10]
-
Temperature: As with most chemical compounds, prolonged incubation at 37°C will accelerate the degradation of this compound compared to storage at 4°C or -20°C.
Q3: What are the known degradation products of this compound and are they toxic to cells?
The degradation of this compound can occur at three main sites on the molecule: the piperazine ring, the quinolone core, and the cyclopropyl group.[3] Common degradation pathways include decarboxylation, defluorination, and hydroxylation. While some studies have identified various degradation products in aqueous solutions, their specific formation and concentrations in cell culture media are not well-characterized.
The cytotoxicity of these degradation products is a concern. Some studies have indicated that while this compound itself can exhibit cytotoxic effects at high concentrations, certain degradation processes can lead to detoxification.[11] However, other research suggests that some degradation products may have increased toxicity.[2] Given the uncertainty, it is crucial to consider that observed cytotoxicity in long-term experiments could be influenced by the degradation products of this compound.
Q4: How does this compound and its potential degradation products affect cellular signaling pathways?
This compound has been shown to influence several signaling pathways in mammalian cells, which could be relevant for interpreting experimental results:
-
MAPK/ERK Pathway: this compound can induce the activation of the Erk1/2 signaling pathway in human dermal fibroblasts.[12] This pathway is involved in cell proliferation, differentiation, and survival.
-
Oxidative Stress: this compound treatment can induce oxidative stress in cells, as evidenced by alterations in the glutathione redox status in rat hepatic and cerebral tissues.[13] This can have widespread effects on cellular function and viability.
-
TGF-β/Smad Signaling: In some contexts, this compound has been shown to not have a significant effect on the TGF-β/Smad signaling pathway, which is a key regulator of fibrosis.[14]
The diagram below illustrates a potential signaling pathway affected by this compound.
Caption: this compound-induced cellular signaling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antibacterial efficacy in long-term cultures. | This compound has degraded over the course of the experiment. | 1. Prepare fresh this compound-containing medium more frequently (e.g., every 2-3 days). 2. Protect media from light by using amber bottles or wrapping containers in foil. 3. Verify the this compound concentration at the beginning and end of your experiment using the HPLC protocol below. |
| Inconsistent results between experiments. | 1. Variability in the preparation of this compound stock solutions. 2. Different levels of light exposure between experiments. 3. Use of different batches of media or serum, which may have varying concentrations of interacting components. | 1. Prepare a large batch of a high-concentration stock solution in a suitable solvent (e.g., 0.1 N HCl), aliquot, and store at -20°C.[15] Use a fresh aliquot for each experiment. 2. Standardize light exposure conditions for all experiments. 3. Use the same lot of media and serum for a set of related experiments whenever possible. |
| Unexpected cytotoxicity observed. | 1. The concentration of this compound used is too high for the specific cell line. 2. Accumulation of toxic degradation products during the experiment. 3. This compound is inducing oxidative stress or interfering with key cellular pathways. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Replenish the medium with fresh this compound more frequently to minimize the accumulation of degradation products. 3. Investigate markers of oxidative stress (e.g., ROS levels) or apoptosis to understand the mechanism of cytotoxicity. |
| Precipitate forms in the medium after adding this compound. | 1. The concentration of this compound exceeds its solubility in the medium at that specific pH and temperature. 2. Interaction with components in the medium, leading to the formation of an insoluble complex. | 1. Ensure the final concentration of this compound is within its solubility limits in your cell culture medium. 2. Prepare the this compound stock solution in a solvent that ensures complete dissolution before diluting it into the medium. 3. Warm the medium to 37°C before adding the this compound stock solution and mix thoroughly. |
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the concentration of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To quantify the degradation of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound standard (analytical grade)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or other suitable buffer components for the mobile phase
-
0.22 µm syringe filters
-
HPLC vials
-
HPLC system with a C18 column and UV detector
Workflow Diagram:
Caption: Experimental workflow for stability testing.
Procedure:
-
Preparation of this compound-Containing Medium:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 0.1 N HCl).
-
Spike your cell culture medium to the desired final concentration (e.g., 10 µg/mL). Prepare a sufficient volume for the entire experiment.
-
Ensure the medium is protected from light.
-
-
Incubation:
-
Place the this compound-containing medium in a sterile, capped container in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), aseptically remove an aliquot (e.g., 1 mL) of the medium.
-
-
Sample Preparation:
-
Protein Precipitation (if serum is present): To 500 µL of the collected medium, add 1 mL of cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Standard Curve Preparation: Prepare a series of this compound standards in your cell culture medium (without this compound) and process them in the same way as the samples to create a standard curve.
-
Chromatographic Conditions (Example): [16][17][18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0 with triethylamine) in a ratio of approximately 13:87 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.
-
Injection Volume: 20 µL.
-
-
Inject the prepared samples and standards into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in each chromatogram.
-
Use the standard curve to calculate the concentration of this compound in each sample.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Expected Results: A gradual decrease in the concentration of this compound over time is expected. The rate of this decrease will provide the stability profile of this compound under your specific experimental conditions.
By following these guidelines and protocols, researchers can better understand and control for the stability of this compound in their cell culture experiments, leading to more reliable and reproducible results.
References
- 1. Stability of this compound injection in peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH on the sonolysis of this compound: Biodegradability, ecotoxicity and antibiotic activity of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical degradation of this compound in UV and UV/H₂O₂ process: kinetics, parameters, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The loss of antibiotic activity of this compound by photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation assessment of this compound, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Complete Degradation and Detoxification of this compound by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Degradation of this compound in aqueous solution using ozone microbubbles: spectroscopic, kinetics, and antibacterial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. archivepp.com [archivepp.com]
- 18. Determination of this compound in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Ciprofloxacin MIC assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Ciprofloxacin Minimum Inhibitory Concentration (MIC) assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why are my this compound MIC results for Quality Control (QC) strains out of the expected range?
Inconsistent MIC values for QC strains are a primary indicator of assay performance issues. Several factors can contribute to this problem. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Troubleshooting Steps:
-
Incorrect Inoculum Density: The concentration of the bacterial inoculum is a critical parameter. A common method is to adjust the inoculum to a 0.5 McFarland standard.
-
Troubleshooting:
-
Verify the turbidity of your 0.5 McFarland standard using a spectrophotometer or a densitometer.
-
Ensure the bacterial suspension is uniformly mixed before dilution and inoculation.
-
Prepare fresh inoculum for each experiment and use it within a specified timeframe to prevent changes in bacterial density.
-
-
-
Compromised this compound Stock Solution: The integrity and concentration of your this compound stock solution are paramount.
-
Troubleshooting:
-
Prepare a fresh stock solution of this compound from a reliable source.[1]
-
Ensure the powder is fully dissolved and the solution is properly stored (protected from light and at the recommended temperature).
-
Validate the concentration of the new stock solution.
-
-
-
Media and Reagent Issues: The quality of the Mueller-Hinton Broth (MHB) or Agar (MHA) and other reagents can significantly impact results.
-
Troubleshooting:
-
Check the expiration date of all media and reagents.
-
Use media from a reputable supplier and prepare it according to the manufacturer's instructions.
-
Ensure the pH of the media is within the recommended range.
-
For broth microdilution, ensure the cation concentrations (Ca²⁺ and Mg²⁺) in the MHB are within the specified limits.
-
-
-
Incubation Conditions: Incorrect incubation temperature or duration can lead to erroneous results.
-
Operator Error: Minor variations in technique can introduce significant variability.
-
Troubleshooting:
-
Review the standard operating procedure (SOP) for the MIC assay.
-
Ensure consistent pipetting techniques and volumes.
-
Standardize the reading of MIC endpoints (e.g., the lowest concentration with no visible growth).
-
-
2. What are the acceptable QC ranges for this compound MIC assays?
Adherence to established quality control ranges is essential for ensuring the accuracy and reproducibility of your MIC results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide recommended QC ranges for reference strains.
Table 1: CLSI and EUCAST Quality Control Ranges for this compound MIC (μg/mL)
| Quality Control Strain | CLSI Recommended Range (μg/mL) | EUCAST Recommended Range (μg/mL) |
| Escherichia coli ATCC® 25922™ | 0.004 - 0.016 | 0.004 - 0.016 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.25 - 1 | 0.25 - 1 |
| Staphylococcus aureus ATCC® 29213™ | 0.12 - 0.5 | 0.12 - 0.5 |
| Enterococcus faecalis ATCC® 29212™ | 0.25 - 2 | 0.5 - 2 |
| Haemophilus influenzae ATCC® 49247™ | 0.004 - 0.03 | 0.008 - 0.03 |
Note: Ranges may be updated; always refer to the latest CLSI M100 or EUCAST QC documents.[2]
3. My MIC results are showing trailing endpoints or skipped wells. What could be the cause?
Trailing endpoints (reduced growth over a range of concentrations) or skipped wells (growth at a higher concentration than a well showing no growth) can complicate MIC determination.
Possible Causes and Troubleshooting Steps:
-
Contamination: Contamination of the bacterial culture or reagents can lead to atypical growth patterns.
-
Troubleshooting:
-
Perform a purity check of the inoculum by streaking onto an appropriate agar plate.
-
Use sterile techniques throughout the entire procedure.
-
Ensure all media and reagents are sterile.
-
-
-
Inoculum Heterogeneity: A non-uniform bacterial suspension can result in variable seeding of the wells.
-
Troubleshooting:
-
Vortex the bacterial suspension thoroughly before preparing the final inoculum.
-
Ensure the inoculum is well-mixed before dispensing into the microplate wells.
-
-
-
Drug-Related Effects: Some compounds can precipitate at higher concentrations or may not be fully solubilized, leading to inconsistent results.
-
Troubleshooting:
-
Visually inspect the this compound stock and working solutions for any signs of precipitation.
-
Ensure the solvent used is appropriate and does not interfere with bacterial growth at the concentrations tested.
-
-
-
Reader/Instrument Error: Automated plate readers can sometimes produce erroneous readings.
-
Troubleshooting:
-
Visually confirm the results from the automated reader.
-
Ensure the plate reader is properly calibrated and maintained.
-
-
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Adapted from CLSI M07)
This protocol outlines the key steps for performing a this compound MIC assay using the broth microdilution method.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water with dropwise addition of 0.1 N NaOH to aid dissolution) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 16 to 0.008 µg/mL).
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
A reading mirror or an automated plate reader can be used to facilitate the determination of the MIC.
-
Visualizations
Troubleshooting Workflow for Inconsistent this compound MIC Results
Caption: A flowchart for troubleshooting inconsistent this compound MIC assay results.
Logical Relationships of Factors Affecting this compound MIC Assays
Caption: Key experimental factors influencing the accuracy of this compound MIC results.
References
Optimizing Ciprofloxacin concentration for bacterial selection experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing ciprofloxacin concentration in bacterial selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Selective Concentration (MSC)?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic, in this case, this compound, that completely prevents visible growth of a specific bacterial strain under controlled laboratory conditions.[1][2] In contrast, the Minimum Selective Concentration (MSC) is the lowest concentration of an antibiotic that provides a selective advantage for the growth of resistant bacteria over their susceptible counterparts.[3][4] Importantly, the MSC can be significantly lower than the MIC, with studies showing that concentrations up to several hundred times below the MIC can still enrich for resistant bacteria.[5]
Q2: I am not seeing any resistant colonies after my selection experiment. What could be the reason?
A2: Several factors could contribute to the lack of resistant colonies:
-
This compound Concentration: The concentration of this compound might be too high, killing all cells, including potential mutants. Conversely, if the concentration is too low, it may not provide sufficient selective pressure.
-
Inoculum Size: A small initial bacterial population may not contain any pre-existing resistant mutants.
-
Incubation Time: The incubation period may be too short for resistant mutants to grow to a detectable level.
-
Bacterial Strain: The specific bacterial strain you are using may have a very low spontaneous mutation frequency for this compound resistance.
-
This compound Stability: Ensure your this compound stock solution and plates are fresh and have been stored correctly, as the antibiotic can degrade over time, especially when exposed to light and elevated temperatures.[6][7]
Q3: The MIC of my bacterial strain to this compound seems to have increased after the experiment. What does this indicate?
A3: An increase in the MIC of your bacterial strain after exposure to this compound is a strong indicator that you have selected for resistant mutants. This means that the bacteria have acquired genetic or phenotypic changes that allow them to survive and grow at higher concentrations of the antibiotic.
Q4: Can I use sub-MIC concentrations of this compound for my selection experiments?
A4: Yes, using sub-inhibitory (sub-MIC) concentrations of this compound is a valid and common practice to select for resistant mutants.[5] Research has demonstrated that even very low concentrations of this compound, sometimes as low as 1/1000th of the MIC, can select for the emergence of resistance.[3][4] These low concentrations can create a selective environment that favors the growth of bacteria with low-level resistance, which can then acquire further mutations to become highly resistant.
Q5: How can I determine the optimal this compound concentration for my specific bacterial strain?
A5: The optimal concentration depends on your experimental goals.
-
To determine the MIC: You will need to perform a dose-response experiment using a range of this compound concentrations to find the lowest concentration that inhibits visible growth.
-
To select for resistant mutants: A good starting point is to use a concentration slightly below the MIC of the susceptible parent strain. You can also test a range of sub-MIC concentrations (e.g., 1/2, 1/4, 1/10 of the MIC) to find the MSC for your strain.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No growth at all on selection plates | This compound concentration is too high. | Perform a dose-response curve (kill curve) to determine a more appropriate selective concentration. Start with concentrations at and below the MIC. |
| Inoculum size is too small. | Increase the number of cells plated on the selective media. | |
| This compound solution is not stable. | Prepare fresh this compound solutions and plates for each experiment. Store stock solutions protected from light.[6] | |
| Overgrowth of bacteria on all plates, even at high this compound concentrations | This compound has degraded. | Prepare fresh this compound stock solutions and media. Verify the potency of your this compound stock. |
| The bacterial strain is already highly resistant. | Determine the MIC of your starting strain to confirm its susceptibility. If it is already resistant, you may need to use a different strain or a higher concentration range. | |
| Incorrect this compound concentration calculation. | Double-check all calculations for preparing stock solutions and dilutions. | |
| High variability in results between replicate experiments | Inconsistent inoculum size. | Standardize the preparation of your bacterial inoculum to ensure a consistent cell density for each experiment. |
| Uneven distribution of this compound in agar plates. | Ensure thorough mixing of this compound into the molten agar before pouring plates. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature and incubation times for all experiments. |
Data Presentation
Table 1: Examples of this compound Concentrations Used in Bacterial Selection Experiments
| Bacterial Species | This compound Concentration | Outcome | Reference |
| Neisseria gonorrhoeae | 1/1000 of MIC (0.004 µg/L) | Selection for this compound resistance. | [3] |
| Neisseria subflava | 1/100 of MIC (0.00006 µg/mL) | Emergence of fluoroquinolone resistance. | [4] |
| Escherichia coli | 1/10 of MIC (2.3 ng/ml) | Selection of de novo resistant mutants. | [5] |
| Pseudomonas aeruginosa | 0.5, 1, and 2 µg/ml | Selection of resistant clones with mutations in gyrA and parC. | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile 96-well microtiter plate
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL. Leave one column of wells with 100 µL of MHB only as a growth control.
-
-
Prepare Bacterial Inoculum:
-
Dilute the overnight bacterial culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate, including the growth control wells. This will bring the final volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[1]
-
Protocol 2: Selection of this compound-Resistant Mutants by Serial Passage
This protocol describes a method for selecting this compound-resistant mutants through repeated exposure to the antibiotic.
Materials:
-
Susceptible bacterial strain
-
This compound stock solution
-
Growth medium (liquid and solid)
-
Incubator
Procedure:
-
Initial Culture:
-
Grow an overnight culture of the susceptible bacterial strain in a liquid medium without this compound.
-
-
Serial Passaging:
-
Prepare a series of culture tubes or flasks containing fresh liquid medium with a specific concentration of this compound (e.g., 1/4 of the MIC).
-
Inoculate the first tube with the overnight culture.
-
Incubate at 37°C with shaking until the culture reaches a certain turbidity.
-
Transfer a small volume of this culture to a fresh tube of medium containing the same concentration of this compound.
-
Repeat this passaging step for a desired number of days or generations.[3]
-
-
Isolation of Resistant Mutants:
-
After several passages, plate a dilution of the culture onto solid agar plates containing the same or a higher concentration of this compound.
-
Incubate the plates at 37°C until colonies appear.
-
-
Confirmation of Resistance:
-
Pick individual colonies and determine their MIC to this compound to confirm the development of resistance.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound mechanism of action and resistance pathway.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. This compound Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Concentrations 100-Fold Lower than the MIC Can Select for this compound Resistance in Neisseria subflava: An In Vitro Study [mdpi.com]
- 5. Selection of Resistant Bacteria at Very Low Antibiotic Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of this compound in Polyvinylchloride Minibags [cjhp-online.ca]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. journals.asm.org [journals.asm.org]
Ciprofloxacin solubility challenges in physiological buffers
Welcome to the technical support center for ciprofloxacin solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with dissolving and maintaining the solubility of this compound in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in Phosphate Buffered Saline (PBS) at pH 7.4?
A1: this compound exhibits pH-dependent solubility. It is a zwitterionic molecule, meaning it has both acidic and basic functional groups. At physiological pH (around 7.4), this compound is at its isoelectric point and has its lowest solubility, which often leads to precipitation in buffers like PBS.[1][2][3]
Q2: What is the best way to dissolve this compound powder for use in physiological buffers?
A2: It is recommended to first dissolve this compound in a slightly acidic solution, such as 0.1 N hydrochloric acid (HCl), to create a concentrated stock solution.[4][5] This acidic environment protonates the carboxylic acid group, increasing its solubility. You can then dilute this stock solution into your desired physiological buffer. Ensure the final concentration of the acid is low enough not to significantly alter the pH of your final experimental solution.
Q3: I'm still seeing precipitation after diluting my acidic stock solution into my buffer. What could be the cause?
A3: This can happen if the final pH of the solution is near the isoelectric point of this compound (around pH 7.4) and the final concentration of this compound is above its solubility limit at that pH. The ionic strength of the buffer can also influence solubility; high salt concentrations in some buffers can decrease the solubility of organic molecules.[2]
Q4: What is the difference in solubility between this compound free base and this compound hydrochloride?
A4: this compound is often supplied as a hydrochloride salt (e.g., this compound HCl) to improve its aqueous solubility compared to the free base.[6][7][8] The hydrochloride salt readily dissolves in water to form a slightly acidic solution, which aids in its solubility. Always check the certificate of analysis for your specific product to understand its form and solubility characteristics.
Q5: Can I use organic solvents to dissolve this compound?
A5: While this compound has some solubility in organic solvents like DMSO, it is sparingly soluble.[7] If you use an organic solvent to create a stock solution, be mindful of the final concentration of the solvent in your experiment, as it may have physiological effects.[9] For many biological experiments, preparing an acidic aqueous stock is preferred.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my buffer.
| Possible Cause | Troubleshooting Step |
| Incorrect pH: The pH of the buffer is near the isoelectric point of this compound (pH ~7.4), where it has minimal solubility.[1][3] | 1. Prepare a stock solution of this compound in a slightly acidic solvent (e.g., 0.1 N HCl).[4][5] 2. Alternatively, try adjusting the pH of your buffer to be more acidic (e.g., pH 6.4-6.8) if your experiment allows.[2] |
| High Ionic Strength: The salt concentration in the buffer is high, leading to "salting out" of the this compound.[2] | 1. Consider using a buffer with a lower ionic strength, such as Hank's Balanced Salt Solution (HBSS), instead of PBS.[2] 2. Prepare the buffer with the minimum required salt concentration for your experiment. |
| Insufficient Mixing: The powder has not been adequately dispersed and agitated to facilitate dissolution. | 1. Use a vortex mixer to ensure the powder is well-dispersed. 2. Sonication for 5-10 minutes can help break up aggregates and enhance dissolution.[4] |
Issue: A precipitate forms after adding my this compound stock solution to the buffer.
| Possible Cause | Troubleshooting Step |
| Final pH is Unfavorable: The addition of the stock solution, and subsequent pH buffering, results in a final pH where this compound is insoluble.[1] | 1. Check the final pH of your solution after adding the this compound stock. 2. If the pH is near 7.4, consider if a slightly more acidic pH is acceptable for your experiment. |
| Supersaturation: The final concentration of this compound in the buffer is higher than its solubility limit at that specific pH and temperature. | 1. Review the literature to determine the approximate solubility of this compound under your experimental conditions. 2. You may need to work with a lower final concentration of this compound. |
| Interaction with Buffer Components: this compound may interact with certain ions in the buffer, leading to the formation of a less soluble salt. | 1. If possible, try a different buffer system with alternative salt components. |
Quantitative Data
Table 1: Solubility of this compound at Different pH Values (25 °C)
| pH | Solubility (mg/mL) | Reference |
| ~5.0 | High solubility | [3] |
| 6.84 | 0.088 (minimum) | [8] |
| 7.0 | Minimum solubility | [8] |
| 7.4 | Low solubility (precipitation often observed) | [2][3] |
| >8.0 | Increased solubility | [1] |
Table 2: Solubility of this compound and its Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound Hydrochloride | Water (25 °C) | ~36 mg/mL | [6] |
| This compound Hydrochloride | Water (25 °C) | 30 mg/mL | [7] |
| This compound Hydrochloride Monohydrate | Water | 3.5 g/100 mL (35 mg/mL) | [10] |
| This compound | DMSO | 7 mg/mL | [7] |
| This compound | 0.1N HCl | Soluble | [4][6] |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility of this compound
This protocol outlines a general method for determining the equilibrium solubility of this compound in a specific buffer.
Materials:
-
This compound (free base or salt)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator at a controlled temperature
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the buffer (e.g., 1 mL). The amount of powder should be more than what can be dissolved.
-
Prepare several replicate tubes.
-
-
Equilibration:
-
Securely cap the tubes and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength for this compound (around 270-280 nm).[9]
-
Prepare a standard curve of known this compound concentrations in the same buffer to determine the concentration of your samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the buffer, taking into account the dilution factor.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Drug Release, Permeability, and Structural Test of this compound-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. This compound | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound Hydrochloride Monohydrate - LKT Labs [lktlabs.com]
Technical Support Center: Ciprofloxacin Inactivation in Experimental Samples
This technical support center provides researchers, scientists, and drug development professionals with detailed methods for inactivating ciprofloxacin in experimental samples. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I stop the activity of this compound at a specific time point in my experiment (e.g., a time-kill assay)?
A1: To effectively halt the antibacterial action of this compound, you can employ methods that either remove the drug from the medium or neutralize its activity. The two most common and rapid methods for experimental samples are chelation with divalent cations or adsorption by activated charcoal.
-
Chelation: this compound's activity is dependent on its ability to interact with bacterial enzymes. This interaction can be disrupted by the addition of divalent cations, which chelate the this compound molecule. A common and effective agent is magnesium chloride (MgCl₂).
-
Adsorption: Physically removing this compound from the experimental medium can be achieved using activated charcoal, which has a high affinity for adsorbing organic molecules like this compound.[1][2]
Troubleshooting:
-
Incomplete Inactivation: If you observe residual this compound activity, ensure the concentration of the inactivating agent is sufficient for the concentration of this compound in your sample. You may need to optimize the concentration of the chelating agent or activated charcoal.
-
Agent Interference: Be aware that the inactivating agent itself could interfere with downstream assays. For example, high concentrations of divalent cations may affect enzyme activity or bacterial viability. It is crucial to include appropriate controls in your experimental design.
Q2: I need to inactivate this compound in a bacterial culture before performing a subsequent assay. Which method is most suitable?
A2: The choice of method depends on the nature of your downstream application.
-
For assays where the physical presence of this compound might interfere, adsorption with activated charcoal is a good option as it removes the drug from the solution.[1][2] However, the charcoal will also need to be removed (e.g., by centrifugation) which may result in some loss of bacteria.
-
If you are performing an assay where the inactivated this compound complex can remain in the medium without causing interference, chelation with divalent cations like Mg²⁺ or Ca²⁺ is a simpler and quicker method.[3][4][5][6]
Q3: Can antioxidants be used to inactivate this compound?
A3: Yes, antioxidants can counteract the bactericidal effect of this compound, but they do not inactivate the drug itself in the chemical sense. This compound is known to induce the production of reactive oxygen species (ROS) in bacteria, which contributes to cell death.[7][8][9][10][11] Antioxidants such as N-acetyl-cysteine (NAC), ascorbic acid (Vitamin C), and glutathione can mitigate this oxidative stress, thereby protecting the bacterial cells and reducing the apparent activity of this compound.[7][8][9][10][11][12][13][14] This method is particularly useful for studying the mechanisms of this compound's action but may not be suitable for complete and rapid inactivation in all experimental contexts.
Troubleshooting:
-
Variability in Protection: The protective effect of antioxidants can vary between different bacterial species and strains, and is dependent on the concentration of both the antioxidant and this compound.
-
pH Changes: Some antioxidants, like ascorbic acid, are acidic and may alter the pH of the culture medium, which can independently affect bacterial growth and this compound activity. Ensure you use a buffered solution or adjust the pH as needed.
Q4: Will common components of culture media interfere with this compound activity?
A4: Yes, certain components can interact with this compound. Notably, divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are present in many standard microbiological media (e.g., Mueller-Hinton Broth), can chelate this compound and reduce its potency.[3][4][5][6] This is an important consideration when preparing stock solutions and performing susceptibility testing.
Quantitative Data on Inactivation Methods
The following tables summarize quantitative data for various this compound inactivation methods based on published literature.
Table 1: Inactivation by Chelation with Divalent Cations
| Cation Source | Cation Concentration | This compound Concentration | Effect on this compound | Reference |
| Aluminum Hydroxide | 17.3 mmol | 500 mg (oral dose) | Reduced bioavailability | [3] |
| Magnesium Hydroxide | 20.6 mmol | 500 mg (oral dose) | Reduced bioavailability | [3] |
| Calcium Carbonate | Not specified | Not specified | Reduced bioavailability by ~40% | [5] |
Table 2: Inactivation by Adsorption
| Adsorbent | Adsorbent Concentration | This compound Concentration | Contact Time | Removal Efficiency | Reference |
| Activated Charcoal | 0.5 g | Not specified | 2 hours | Complete adsorption | [1] |
| Activated Charcoal | 1 g | 500 mg (oral dose) | Not specified | Did not alter pharmacokinetics | [15] |
Table 3: Antagonism by Antioxidants
| Antioxidant | Antioxidant Concentration | Bacterial Strain(s) | Effect on this compound Activity | Reference |
| Ascorbic Acid | 10 mM | Escherichia coli | Provided substantial protection | [11] |
| Glutathione | 10 mM | Escherichia coli | Provided substantial protection | [11] |
| N-acetyl-cysteine (NAC) | Not specified | Pseudomonas aeruginosa | Reduced development of resistance | [16] |
| Edaravone | Not specified | Pseudomonas aeruginosa | Reduced development of resistance | [16] |
Experimental Protocols
Protocol 1: Inactivation of this compound using Magnesium Chloride (Chelation)
-
Objective: To inactivate this compound in a liquid bacterial culture.
-
Materials:
-
Bacterial culture containing this compound.
-
Sterile stock solution of magnesium chloride (MgCl₂), e.g., 1 M.
-
-
Procedure:
-
To your experimental sample containing this compound, add a sufficient amount of sterile MgCl₂ solution to reach a final concentration that effectively chelates the antibiotic. A starting point for optimization is a molar excess of MgCl₂ relative to this compound.
-
Mix the sample thoroughly by gentle vortexing or inversion.
-
The chelation reaction is typically rapid.
-
Proceed with your downstream application.
-
-
Controls:
-
A control sample with bacteria and this compound but without MgCl₂.
-
A control sample with bacteria and MgCl₂ but without this compound to assess the effect of the cation on the bacteria.
-
Protocol 2: Removal of this compound using Activated Charcoal (Adsorption)
-
Objective: To remove this compound from a liquid medium.
-
Materials:
-
Liquid sample containing this compound.
-
Sterile activated charcoal powder.
-
-
Procedure:
-
Add sterile activated charcoal to the liquid sample. A starting concentration for optimization could be in the range of 1-10 mg/mL, depending on the this compound concentration.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) with agitation to ensure maximal adsorption.
-
Remove the activated charcoal by centrifugation at a speed sufficient to pellet the charcoal particles (e.g., 5,000 x g for 10 minutes).
-
Carefully collect the supernatant, which now has a reduced concentration of this compound.
-
-
Controls:
-
A control sample with this compound but without activated charcoal.
-
A control sample treated with activated charcoal but without this compound to check for non-specific binding of other media components or effects on the experimental system.
-
Visualizations
Caption: this compound's mechanism of action targeting bacterial DNA replication and inducing cell death.
Caption: Workflow for selecting and applying a this compound inactivation method in the laboratory.
Caption: Pathway showing how antioxidants antagonize this compound's effect by reducing oxidative stress.
References
- 1. In vitro adsorption of this compound on activated charcoal and Talc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro influence of charcoal on this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? [mdpi.com]
- 4. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Involvement of reactive oxygen species in the action of this compound against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of Reactive Oxygen Species in the Action of this compound against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. involvement-of-reactive-oxygen-species-in-the-action-of-ciprofloxacin-against-escherichia-coli - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Induced Antibacterial Activity Is Atteneuated by Pretreatment with Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced antibacterial activity is reversed by vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of orally administered activated charcoal on this compound pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The impact of antioxidant-ciprofloxacin combinations on the evolution of antibiotic resistance in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Ciprofloxacin in stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciprofloxacin stock solutions. Our goal is to help you prevent precipitation and ensure the stability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
This compound precipitation is most commonly due to pH-dependent solubility. This compound is a zwitterionic molecule, meaning it has both acidic and basic functional groups. This results in a "U-shaped" solubility profile with its lowest solubility in the pH range of 6 to 8.[1][2][3] If the pH of your stock solution is adjusted to or drifts into this range, the drug will likely precipitate. Precipitation can also be influenced by the ionic strength of the solution, so dissolving this compound in high-salt buffers like PBS can be challenging.[4]
Q2: What is the best solvent for preparing a this compound stock solution?
The ideal solvent depends on the intended application. Here are the most common and effective options:
-
Dilute Acidic Solutions: A common and effective method is to dissolve this compound in a dilute acid such as 0.1N hydrochloric acid (HCl).[5][6] This protonates the piperazinyl group, significantly increasing solubility. Lactic acid is also used, particularly in ready-for-use infusion solutions, to maintain an acidic pH.[7]
-
Water (with pH adjustment): While this compound base is poorly soluble in neutral water, this compound hydrochloride is more readily soluble.[8] For the base form, you can dissolve it in water and then add a few drops of a dilute acid (like HCl or lactic acid) to lower the pH and aid dissolution.[6][9]
-
Organic Solvents: For specific applications where aqueous solutions are not suitable, solvents like anhydrous ethanol or methylene chloride can be used for the base form of this compound.[9] If using an organic solvent for a biological experiment, ensure the final concentration of the solvent is insignificant to avoid physiological effects.[10][11]
Q3: Can I dissolve this compound in Phosphate Buffered Saline (PBS)?
Directly dissolving this compound in PBS (typically at pH 7.4) is often unsuccessful due to the drug's low solubility at neutral pH and the high ionic strength of the buffer.[4] It is recommended to first prepare a concentrated stock solution in a suitable solvent (like dilute HCl) and then dilute it into your PBS-based medium. Ensure the final concentration of the acidic stock solution does not significantly alter the pH of your final working solution.
Q4: How should I store my this compound stock solution?
For long-term stability, it is recommended to store this compound stock solutions at -20°C.[10][11] Some studies have shown stability for up to 30 days at refrigerated (2-8°C) or room temperature when protected from light.[12] this compound can be sensitive to light, so it's best to store solutions in amber vials or wrapped in foil.[12] It is generally not recommended to store aqueous solutions for more than one day unless stability has been verified for your specific conditions.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve. | The pH of the solvent is in the isoelectric range (pH 6-8) where this compound has its lowest solubility. | 1. Check the pH of your solvent. 2. If using water, add a small amount of 0.1N HCl dropwise until the powder dissolves. 3. Consider preparing the stock solution directly in 0.1N HCl. |
| Precipitate forms after adding the stock solution to my culture medium. | The pH of the final solution is in the isoelectric range of this compound. The buffering capacity of your medium may have shifted the pH. | 1. Check the pH of your final working solution. 2. Prepare a more dilute stock solution to minimize the pH shift upon addition to the medium. 3. Adjust the pH of your final solution with a small amount of sterile dilute acid if it does not compromise your experimental conditions. |
| The solution turns cloudy over time. | The solution may be unstable at the storage temperature, or it could be exposed to light, leading to degradation. The pH of the solution may have shifted over time. | 1. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 3. Re-check the pH of the solution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Water | Poor at neutral pH; ~0.088 mg/mL at pH 6.84.[13] | Highly pH-dependent. Solubility increases significantly in acidic and basic conditions. |
| Water (this compound HCl) | Freely soluble; ~35-36 mg/mL.[8][14] | The hydrochloride salt is much more soluble in water than the free base. |
| 0.1N Hydrochloric Acid | Soluble.[14] | A common and effective solvent for preparing stock solutions. |
| DMSO | ~7 mg/mL.[15] | An alternative for specific applications. |
| Ethanol | Practically insoluble.[14] | Not a recommended primary solvent. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa1 (Carboxylic acid) | ~6.09 - 6.2 | [3][7][14] |
| pKa2 (Piperazinyl group) | ~8.59 - 8.74 | [3][7][14] |
| Isoelectric Point | Near neutral pH | [2][16] |
| Molecular Weight (Free Base) | 331.34 g/mol | [14] |
| Molecular Weight (HCl salt) | 367.8 g/mol | [15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in 0.1N HCl
-
Materials:
-
This compound powder (free base or hydrochloride salt)
-
0.1N Hydrochloric Acid (HCl), sterile
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For a 10 mg/mL solution, you would weigh 10 mg for every 1 mL of solvent.
-
Aseptically transfer the powder to a sterile conical tube.
-
Add the required volume of sterile 0.1N HCl.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.[6]
-
Once dissolved, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot into smaller, single-use volumes and store at -20°C, protected from light.
-
Visualizations
References
- 1. Improving aqueous solubility of this compound: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fip.org [fip.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. toku-e.com [toku-e.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Stability of this compound in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. organic chemistry - Is this compound acidic or basic? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Ciprofloxacin Interference in Fluorescent and Colorimetric Assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antibiotic ciprofloxacin in common fluorescent and colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with fluorescent and colorimetric assays?
A1: this compound possesses intrinsic fluorescence and a distinct absorbance spectrum, which can overlap with the excitation and emission wavelengths or the absorbance maxima of various assays. This can lead to artificially high background signals, quenching of the desired signal, or direct chemical reactions with assay reagents, ultimately resulting in inaccurate measurements. This compound's absorbance maxima are typically observed around 277 nm, with other peaks also present. Its native fluorescence is also a key factor in interference with fluorescence-based assays.
Q2: Which common laboratory assays are susceptible to interference from this compound?
A2: A range of assays can be affected, including but not limited to:
-
Fluorescent Assays: Cell viability assays (e.g., AlamarBlue™, Calcein-AM), reporter gene assays (e.g., GFP, YFP), and assays measuring reactive oxygen species (ROS).
-
Colorimetric Assays: Protein quantification assays (e.g., Bradford, BCA), cell viability assays (e.g., MTT, XTT), and lactate dehydrogenase (LDH) cytotoxicity assays.
Q3: How can I determine if this compound is interfering with my assay?
A3: The best approach is to run proper controls. This includes a "this compound-only" control (media and this compound without cells or the analyte of interest) and a "vehicle-only" control. Comparing the signal from these controls to your experimental samples will help identify any signal contribution from this compound itself.
Q4: Can the formulation of this compound (e.g., excipients in tablets) cause interference?
A4: Yes, while the active pharmaceutical ingredient (this compound) is the primary cause of interference due to its inherent spectral properties, excipients found in commercial tablet formulations could also potentially interfere with assays. However, studies have shown that some common excipients like cellulose, hypromellose, cornstarch, povidone K30, and magnesium stearate do not significantly affect certain fluorescent assays for this compound quantification[1]. It is always recommended to test the specific formulation being used for potential interference.
Troubleshooting Guides
Issue 1: High Background Fluorescence in a Cell-Based Assay
Problem: You are observing an unusually high background fluorescence in your cell-based assay (e.g., a viability assay using a fluorescent dye) when treating cells with this compound.
Potential Cause: this compound is autofluorescent and is contributing to the overall signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Protocol: Wash Step to Mitigate this compound Autofluorescence
-
Cell Culture and Treatment: Plate and treat your cells with the desired concentrations of this compound for the intended duration.
-
Media Removal: Carefully aspirate the media containing this compound from each well. Be gentle to avoid detaching adherent cells.
-
Washing: Wash the cell monolayer once or twice with a sterile, pre-warmed buffer that is compatible with your cells and the subsequent assay (e.g., Phosphate-Buffered Saline - PBS).
-
Reagent Addition: Add the fluorescent assay reagent diluted in a fresh, this compound-free medium or buffer to each well.
-
Incubation and Measurement: Proceed with the assay incubation and fluorescence measurement as per the manufacturer's protocol.
Issue 2: Inaccurate Protein Concentration Measured with Bradford or BCA Assay
Problem: You suspect that this compound in your sample is leading to an overestimation or underestimation of protein concentration.
Potential Cause:
-
BCA Assay: this compound has reducing potential and can reduce Cu²⁺ to Cu⁺, the key reaction in the BCA assay, leading to a false-positive signal.
-
Bradford Assay: While less common, this compound might interact with the Coomassie dye or interfere with its binding to proteins. This compound is also known to bind to proteins like bovine serum albumin (BSA), which is often used as a standard, potentially affecting the accuracy of the standard curve[2].
Troubleshooting and Mitigation Strategies:
Signaling Pathway of Interference in BCA Assay:
References
Strategies to minimize selection of Ciprofloxacin-resistant mutants in vitro
Welcome to the Technical Support Center for in vitro Antimicrobial Resistance Studies. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the selection of ciprofloxacin-resistant mutants in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in bacteria?
A1: this compound resistance in bacteria primarily occurs through two well-established mechanisms:
-
Target Site Mutations: Spontaneous mutations in the genes encoding the target enzymes of this compound, namely DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits).[1][2] These mutations reduce the binding affinity of this compound to its targets, rendering the drug less effective.[3][4] The specific regions where these mutations most commonly occur are known as the quinolone resistance-determining regions (QRDRs).[4]
-
Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps.[5][6] Mutations in the regulatory genes of these pumps can lead to their overexpression, which reduces the intracellular concentration of the antibiotic to sub-lethal levels.[3][7]
Q2: What is the Mutant Prevention Concentration (MPC) and how does it differ from the Minimum Inhibitory Concentration (MIC)?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterial population (typically ~10^5 CFU/mL) in vitro.[8] The Mutant Prevention Concentration (MPC), however, is the lowest antibiotic concentration required to prevent the growth of any single-step resistant mutants within a much larger bacterial population (typically ≥10^10 CFU).[9][10] Essentially, the MPC is the MIC of the least susceptible single-step mutant in a population.[9]
Q3: What is the "Mutant Selection Window" (MSW) hypothesis?
A3: The Mutant Selection Window (MSW) is the concentration range between the MIC and the MPC.[9][11] According to the hypothesis, when antibiotic concentrations fall within this window, they are high enough to inhibit the growth of the susceptible wild-type bacteria but not high enough to block the growth of the least-susceptible single-step mutants.[11][12] This creates a selective pressure that enriches the population with resistant mutants.[13] Therefore, maintaining antibiotic concentrations above the MPC is a key strategy to restrict the selection of resistant strains.[12][14]
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in MPC determination.
-
Possible Cause 1: The "Inoculum Effect." A very high bacterial inoculum (≥10^10 CFU) on agar plates can physically protect some cells from the antibiotic, leading to the appearance of "false mutants" that have a wild-type MIC upon re-testing.[10]
-
Solution: Always verify the resistance of colonies growing on MPC plates. Restreak individual colonies onto a new plate with the same this compound concentration. Only colonies that can regrow are considered true resistant mutants.[15]
-
-
Possible Cause 2: Inconsistent Inoculum Size. The MPC value is highly dependent on the number of cells plated. A lower-than-required inoculum may result in an artificially low MPC, while a much higher inoculum can exacerbate the inoculum effect.
-
Solution: Carefully standardize your protocol for preparing the high-density inoculum. Use spectrophotometry (OD600) to estimate cell density, and confirm with viable cell counts (CFU plating) of serial dilutions. Ensure ≥10^10 CFU are plated for each MPC determination.[9]
-
-
Possible Cause 3: Instability of this compound in Media. this compound may degrade or precipitate at high concentrations, especially during prolonged incubation or storage.[12]
-
Solution: Prepare fresh antibiotic-containing plates for each experiment and use them within a specified timeframe (e.g., 7 days when stored at 4°C).[8] If high concentrations are required, check for any visible precipitation in the agar.
-
Problem 2: Resistant mutants are selected even when the average this compound concentration is above the pre-determined MPC.
-
Possible Cause 1: Pharmacodynamic Effects in in vitro Models. In dynamic models (e.g., kinetic or hollow-fiber models) that simulate pharmacokinetics, the drug concentration is not static. Periods where the concentration dips into the MSW can be sufficient to select for resistant mutants.[14]
-
Solution: It's not just the peak concentration (Cmax) but also the time the concentration remains above the MPC (T > MPC) and the Area Under the Curve to MPC ratio (AUC/MPC) that are critical.[14][16] For E. coli, an AUC/MPC ratio of ≥22 was found to prevent resistance selection.[14] Adjust the simulated dosing regimen in your model to optimize these pharmacodynamic parameters.
-
-
Possible Cause 2: Presence of multi-drug resistant (MDR) efflux pumps. Some efflux pumps can confer low-level resistance to multiple classes of antibiotics.[5] Sub-inhibitory concentrations of this compound can select for mutants that overproduce these pumps, leading to cross-resistance.[7]
Problem 3: No resistant mutants are recovered, even at concentrations within the expected MSW.
-
Possible Cause 1: Low Spontaneous Mutation Frequency. The bacterial strain being used may have a naturally low frequency of mutation towards this compound resistance.
-
Solution: Ensure your inoculum is sufficiently large (≥10^10 CFU) to increase the probability of capturing rare mutation events.[9] You can also try using a larger number of plates with a slightly lower cell density per plate to reduce the inoculum effect while maintaining a high total number of cells screened.[10]
-
-
Possible Cause 2: High Fitness Cost of Resistance. The mutations conferring resistance may also significantly impair the bacteria's growth rate or survival (i.e., have a high fitness cost). These "inferior mutants" may be selected but may not be able to dominate the population or form visible colonies within the standard incubation time.[10]
-
Solution: Extend the incubation time for MPC plates (e.g., up to 72 hours) to allow for the growth of slower-growing resistant mutants.[9] Additionally, consider using a broth-based method which may better differentiate between mutants that can dominate a population versus those that can only be transiently selected.[10]
-
Experimental Protocols & Data
Protocol: Determination of Mutant Prevention Concentration (MPC) by Agar Dilution
This protocol is adapted from methodologies described in multiple studies.[8][9][10]
-
Prepare Bacterial Inoculum: a. Inoculate a single colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth, Luria-Bertani Broth). b. Incubate overnight at 37°C with shaking. c. Use the overnight culture to inoculate a larger volume of fresh broth and grow to the mid-logarithmic phase (e.g., OD600 of 0.5-0.7). d. Concentrate the cells by centrifugation (e.g., 5,000 x g for 20 minutes). e. Resuspend the cell pellet in a small volume of fresh broth to achieve a final density of ≥5 x 10^10 CFU/mL. The exact volume will need to be optimized for your strain. Perform viable counts to confirm the final density.
-
Prepare this compound Agar Plates: a. Prepare a stock solution of this compound. b. Prepare a suitable agar medium (e.g., Mueller-Hinton Agar, Tryptic Soy Agar) and autoclave. c. Cool the agar to 45-50°C. Add this compound to achieve a range of final concentrations. This range should bracket the expected MPC, typically from 1x MIC to 64x MIC.[15] Pour the plates and allow them to solidify. d. Include drug-free control plates to confirm the viability of the inoculum.
-
Inoculation and Incubation: a. Pipette 200 µL of the high-density inoculum (containing ≥10^10 CFU) onto each agar plate. b. Spread the inoculum evenly over the entire surface of the plate. c. Allow the plates to dry, then invert and incubate at 37°C for 48 to 72 hours.[9]
-
Determine MPC: a. After incubation, count the number of colonies on each plate. b. The MPC is defined as the lowest this compound concentration that completely inhibits bacterial growth (i.e., zero colonies observed).[9]
-
Verification (Optional but Recommended): a. Pick several colonies from the plates with the highest concentration of this compound that still permitted growth. b. Determine the MIC of these isolates to confirm that they have a higher MIC than the original parent strain.
Data: this compound MPC and MIC Values for Various Bacteria
The ratio of MPC to MIC can be used to compare the propensity of different drugs to select for resistant mutants; a lower ratio suggests a narrower Mutant Selection Window.[13]
| Bacterial Species | Strain | MIC (mg/L) | MPC (mg/L) | MPC/MIC Ratio | Reference |
| Escherichia coli | Wild-type (Nu14) | 0.008 | 0.128 | 16 | [14] |
| Escherichia coli | gyrA mutant | 0.047 | 0.188 | 4 | [14] |
| Staphylococcus aureus | MSSA K553 | 0.125 | 2 | 16 | [18] |
| Staphylococcus aureus | MRSA 494 | 0.125 | 1 | 8 | [18] |
| Elizabethkingia anophelis | (MPC50/MIC50) | 2 | 128 | 64 | [12] |
| Streptococcus pneumoniae | ATCC 49619 | - | 4 (provisional) | - | [8] |
Strategies to Minimize Resistance Selection
Maintaining Drug Concentration Above MPC
The most direct strategy is to ensure that the in vitro drug concentration does not fall into the Mutant Selection Window.
Combination Therapy
Using a second agent that acts synergistically with this compound can effectively close the mutant selection window.[19] This is particularly effective if the second agent targets a different cellular process or overcomes a specific resistance mechanism.
-
Combination with Efflux Pump Inhibitors (EPIs): EPIs block the pumps that expel this compound from the cell.[5] This increases the intracellular concentration of this compound, restoring its efficacy against strains that have upregulated efflux pumps.[20][21] This strategy can prevent the selection of MDR mutants.[7]
-
Combination with Other Antibiotics: Combining this compound with an antibiotic from a different class (e.g., aminoglycosides, cephalosporins) can be synergistic.[22] For this strategy to prevent resistance, the two drugs should ideally have similar pharmacokinetic profiles so that one drug is not present alone at a selective concentration.[19]
References
- 1. Mechanisms of action of and resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 10. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. scispace.com [scispace.com]
- 14. Selection of this compound resistance in Escherichia coli in an in vitro kinetic model: relation between drug exposure and mutant prevention concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Role of Efflux Pumps in the in vitro Development of this compound Resistance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro activities of mutant prevention concentration-targeted concentrations of fluoroquinolones against Staphylococcus aureus in a pharmacodynamic model [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Combination Therapy with this compound and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance-Nodulation-Division (RND) Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]
Validation & Comparative
Ciprofloxacin Versus Levofloxacin: An In Vitro Efficacy Guide Against Pseudomonas aeruginosa
This guide provides a detailed comparison of the in vitro efficacy of ciprofloxacin and levofloxacin against Pseudomonas aeruginosa, a notable opportunistic pathogen. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of key biological pathways.
Comparative In Vitro Susceptibility
The in vitro potency of this compound and levofloxacin against P. aeruginosa is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Generally, this compound demonstrates greater in vitro activity against P. aeruginosa than levofloxacin, as indicated by lower MIC values.[1][2] However, the clinical efficacy is also influenced by pharmacokinetic properties, with the AUC/MIC ratio being a key predictor of quinolone effectiveness.[1][2] Studies suggest that despite differences in in vitro potency, this compound and levofloxacin can have equivalent activity at comparable AUC/MIC ratios.[1][2]
The following tables summarize the MIC data for this compound and levofloxacin against P. aeruginosa from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Fluoroquinolone-Susceptible P. aeruginosa
| Study/Source | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Grillon et al. (2016)[3] | This compound | - | - | ≥32 |
| Grillon et al. (2016)[3] | Levofloxacin | - | - | ≥32 |
| Al-Hasan et al. (2022)[4] | This compound | <0.0625 - 0.25 | - | - |
| Al-Hasan et al. (2022)[4] | Levofloxacin | 0.25 - 0.5 | - | - |
| MacGowan et al. (1999)[2] | This compound | 0.09 - 1.2 | - | - |
| MacGowan et al. (1999)[2] | Levofloxacin | 0.8 - 4 | - | - |
Table 2: Susceptibility Rates of Clinical P. aeruginosa Isolates
| Study/Source | Antibiotic | Susceptible (%) |
| Grillon et al. (2016)[5] | This compound | 65 |
| Grillon et al. (2016)[5] | Levofloxacin | 57.5 |
| Stefani et al. (2001)[6] | This compound | 75.3 |
| Stefani et al. (2001)[6] | Levofloxacin | 75.3 |
| Al-Hasan et al. (2022)[4] | This compound | 76 |
Experimental Protocols
The determination of in vitro efficacy relies on standardized laboratory procedures. Below are detailed methodologies for key experiments cited in the comparison of this compound and levofloxacin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution Series: A serial two-fold dilution of this compound and levofloxacin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Curve Analysis
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: Test tubes containing CAMHB with various concentrations of this compound or levofloxacin (e.g., 0.5x, 1x, 2x, and 4x the MIC) are prepared.
-
Inoculation: A standardized inoculum of P. aeruginosa (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to each tube. A growth control tube without any antibiotic is also included.
-
Incubation and Sampling: The tubes are incubated at 35-37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The withdrawn samples are serially diluted and plated on nutrient agar plates. The plates are incubated for 18-24 hours, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental setups, the following diagrams have been generated using the DOT language.
Mechanisms of Action and Resistance
Fluoroquinolones, including this compound and levofloxacin, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[7][8] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting their function, fluoroquinolones lead to strand breaks in the bacterial DNA, ultimately resulting in cell death.[8]
Pseudomonas aeruginosa can develop resistance to fluoroquinolones through several mechanisms:[7][9]
-
Target Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes are a primary mechanism of resistance.[7][10] These mutations reduce the binding affinity of the fluoroquinolones to their target enzymes.
-
Overexpression of Efflux Pumps: P. aeruginosa possesses multiple efflux pump systems (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN) that can actively transport fluoroquinolones out of the bacterial cell, thereby reducing the intracellular drug concentration.[7][10]
-
Reduced Outer Membrane Permeability: Decreased expression of outer membrane porin proteins can limit the influx of fluoroquinolones into the bacterial cell.[9]
Some studies suggest that levofloxacin may be associated with a higher risk of developing resistance compared to this compound in clinical settings.[4][11] However, in vitro studies have shown that both drugs can select for resistant mutants.[4] The emergence of resistance is a significant concern, and the use of combination therapy with other classes of antibiotics, such as β-lactams or aminoglycosides, has been shown to reduce the in vitro selection of resistant P. aeruginosa.[12]
References
- 1. The antibacterial efficacy of levofloxacin and this compound against Pseudomonas aeruginosa assessed by combining antibiotic exposure and bacterial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative Activity of this compound, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 4. Frontiers | Molecular characterization and differential effects of levofloxacin and this compound on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 5. Comparative Activity of this compound, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. bib.irb.hr:8443 [bib.irb.hr:8443]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
Ciprofloxacin vs. Moxifloxacin: A Comparative Analysis of Their Impact on Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of bacterial biofilms presents a significant challenge in clinical settings, contributing to persistent infections and increased antibiotic resistance. Fluoroquinolones, a class of broad-spectrum antibiotics, are frequently employed to combat such infections. This guide provides a detailed comparative analysis of two prominent fluoroquinolones, Ciprofloxacin and Moxifloxacin, focusing on their efficacy in inhibiting and eradicating bacterial biofilms. The following sections present quantitative data from various studies, detailed experimental protocols for key biofilm assays, and an exploration of the underlying signaling pathways affected by these antimicrobial agents.
Data Presentation: Quantitative Comparison of this compound and Moxifloxacin
The following tables summarize the minimum inhibitory concentrations (MICs) and minimum biofilm eradication concentrations (MBECs) of this compound and moxifloxacin against various bacterial species, as well as their reported efficacy in inhibiting or reducing biofilm formation.
Table 1: Comparative MIC and MBEC Values (in µg/mL)
| Bacterium | Antibiotic | MIC (Planktonic) | MBEC (Biofilm) | Reference |
| Pseudomonas aeruginosa | This compound | 0.26 | 40 | [1] |
| Moxifloxacin | - | 390.63 | [1] | |
| Methicillin-ResistantStaphylococcus aureus (MRSA) | This compound | - | - | |
| Moxifloxacin | 0.049 | 390.63 | [1] | |
| Aggregatibacteractinomycetemcomitans | This compound | - | - | |
| Moxifloxacin | - | 2-8 | [2] | |
| Multispecies Biofilm | This compound | - | >512 | [2] |
| Moxifloxacin | - | 128 | [2] | |
| Escherichia coli | This compound | - | 16 | [3] |
| Pseudomonas aeruginosa | This compound | - | 512 | [3] |
Note: A hyphen (-) indicates that the specific data was not provided in the cited sources.
Table 2: Efficacy in Biofilm Inhibition and Reduction
| Bacterium | Antibiotic | Concentration | Effect | Reference |
| Staphylococcus aureus | This compound | Sub-MIC (0.0625-0.25 µg/mL) | 12.46 to 15.19-fold increase in biofilm biomass | [4] |
| Staphylococcus aureus | Moxifloxacin | 0.5 mg/L | >70% inhibition of slime synthesis | [5] |
| Haemophilus influenzae | Moxifloxacin | 0.5 mg/L | >70% inhibition of slime synthesis | [5] |
| Streptococcus pneumoniae | Moxifloxacin | 0.5 mg/L | >70% inhibition of slime synthesis | [5] |
| Escherichia coli | Moxifloxacin | 0.5 mg/L | 45-70% inhibition of slime synthesis | [5] |
| Moraxella catarrhalis | Moxifloxacin | 0.5 mg/L | 35-70% inhibition of slime synthesis | [5] |
| UropathogenicEscherichia coli | This compound | Sub-MIC (0.1 mg/mL) | 75% reduction in biofilm formation | [6] |
| Staphylococcus aureus | Moxifloxacin | 0.5-4 mg/L | 48-86% breakdown of initial (5h) biofilm | [5] |
| Haemophilus influenzae | Moxifloxacin | 0.5-4 mg/L | 60-80% breakdown of initial (5h) biofilm | [5] |
| Streptococcus pneumoniae | Moxifloxacin | 0.5-4 mg/L | 60-80% breakdown of initial (5h) biofilm | [5] |
| Escherichia coli | Moxifloxacin | 0.5-4 mg/L | 51-71% breakdown of initial (5h) biofilm | [5] |
| Moraxella catarrhalis | Moxifloxacin | 0.5-4 mg/L | 37-69% breakdown of initial (5h) biofilm | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Crystal Violet Staining Assay for Biofilm Quantification
This assay is a standard method for quantifying biofilm formation.
-
Inoculation: Bacterial cultures are grown overnight and then diluted in a suitable medium. 100-200 µL of the diluted culture is added to the wells of a 96-well microtiter plate.[7][8]
-
Biofilm Formation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.[8][9]
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS) or water.[7][9] This step is critical to ensure that only the adherent biofilm is stained.
-
Fixation: The remaining biofilm is fixed to the plate, often by heat (e.g., 60°C for 30-60 minutes) or using a chemical fixative like methanol.[9]
-
Staining: A 0.1% solution of crystal violet is added to each well, and the plate is incubated at room temperature for 10-15 minutes.[7][10]
-
Washing: Excess crystal violet is removed by washing the plate with water.[7][10]
-
Solubilization: The crystal violet that has stained the biofilm is solubilized by adding a solvent, typically 30% acetic acid or ethanol, to each well.[7][10]
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 550-595 nm. The absorbance value is directly proportional to the amount of biofilm.[7][10]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing cell viability within the biofilm.
-
Biofilm Growth: Biofilms are typically grown on sterile surfaces such as glass coverslips or in flow cell systems.[11][12]
-
Staining: To differentiate between live and dead cells within the biofilm, fluorescent stains are used. A common combination is SYTO 9 (stains all cells green) and propidium iodide (stains dead cells red).[11] The staining solution is applied to the biofilm and incubated for a short period in the dark.
-
Mounting: The stained biofilm sample is mounted on a microscope slide.[11]
-
Imaging: The biofilm is visualized using a confocal laser scanning microscope. Z-stack images are acquired by taking optical sections at different depths of the biofilm.[12]
-
Image Analysis: The Z-stack images are reconstructed to create a three-dimensional representation of the biofilm architecture. Software can be used to quantify various parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[12]
Quantitative Real-Time PCR (qRT-PCR) for Biofilm-Related Gene Expression
qRT-PCR is used to measure the expression levels of genes involved in biofilm formation.
-
RNA Extraction: Total RNA is extracted from both planktonic and biofilm-grown bacteria using a suitable RNA extraction kit.[13]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[13]
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers specific to the target genes (e.g., genes involved in adhesion, matrix production, or quorum sensing), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[13] A housekeeping gene is used as an internal control for normalization.[13]
-
Data Analysis: The qPCR instrument monitors the fluorescence intensity during the PCR cycles. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a certain threshold, is determined for each gene. The relative expression of the target genes is calculated using methods such as the 2-ΔΔCt method, comparing the expression in biofilm cells to that in planktonic cells.
Signaling Pathways and Experimental Workflows
This compound's Impact on Staphylococcus aureus Biofilm Formation
Recent studies have revealed that sub-inhibitory concentrations of this compound can paradoxically enhance biofilm formation in Staphylococcus aureus. This phenomenon is mediated through the accessory gene regulator (agr) quorum-sensing system, specifically by targeting the AgrC histidine kinase.
Caption: this compound's signaling pathway for enhanced S. aureus biofilm formation.
This diagram illustrates that sub-inhibitory concentrations of this compound bind to and inhibit the AgrC sensor kinase.[5] This inhibition prevents the phosphorylation of the AgrA response regulator, leading to the downregulation of the effector molecule, RNAIII. RNAIII normally represses the expression of genes responsible for polysaccharide intercellular adhesin (PIA) synthesis (icaA, icaD) and surface adhesion proteins (fnbA, fnbB).[5] Consequently, the inhibition of the agr system by this compound leads to the upregulation of these adhesion and matrix production genes, ultimately resulting in enhanced biofilm formation.[5]
Information on a specific, detailed signaling pathway for moxifloxacin's action on biofilm formation is less defined in the current literature compared to the well-documented agrC-dependent mechanism of this compound in S. aureus. Studies on moxifloxacin tend to focus on its direct inhibitory and disruptive effects on the biofilm matrix and cell viability rather than a specific signaling cascade.
Experimental Workflow Diagrams
Caption: Workflow for the Crystal Violet Biofilm Quantification Assay.
Caption: Workflow for Confocal Laser Scanning Microscopy of Biofilms.
Caption: Workflow for qRT-PCR Analysis of Biofilm-Related Gene Expression.
Conclusion
This comparative analysis highlights the complex and often contrasting effects of this compound and moxifloxacin on bacterial biofilm formation. While both are potent fluoroquinolones, their efficacy varies significantly depending on the bacterial species, the concentration of the antibiotic, and the maturity of the biofilm.
Moxifloxacin generally demonstrates a strong inhibitory effect on biofilm synthesis and can disrupt pre-formed biofilms of various respiratory pathogens.[5] In contrast, this compound exhibits a more nuanced behavior. While effective against biofilms of some species like P. aeruginosa and uropathogenic E. coli, it has been shown to enhance biofilm formation in S. aureus at sub-inhibitory concentrations through a specific interaction with the agr quorum-sensing system.[1][4][6]
These findings underscore the importance of considering the specific pathogen and the potential for paradoxical effects when selecting a fluoroquinolone for the treatment of biofilm-associated infections. Further research is warranted to elucidate the detailed molecular mechanisms of moxifloxacin's anti-biofilm activity and to explore the clinical implications of this compound-induced biofilm enhancement. This knowledge will be crucial for the development of more effective strategies to combat the persistent challenge of bacterial biofilms in healthcare.
References
- 1. Activity of Moxifloxacin Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of moxifloxacin on biofilms produced in vitro by bacterial pathogens involved in acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. This compound enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Activity of this compound, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of this compound and Moxifloxacin against Stenotrophomonas maltophilia and Emergence of Resistant Mutants in an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents [mdpi.com]
- 11. Quorum Sensing Research Hopes to Reduce Antibiotic Use and Oral Biofilm - Today's RDH [todaysrdh.com]
- 12. This compound enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Navigating the Maze of Resistance: A Comparative Guide to Ciprofloxacin and Other Fluoroquinolones
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of ciprofloxacin's performance against other key fluoroquinolones, supported by experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.
The emergence and spread of bacterial resistance to fluoroquinolones, a critical class of broad-spectrum antibiotics, poses a significant threat to public health. This compound, a second-generation fluoroquinolone, has been a cornerstone in treating a wide array of bacterial infections. However, its extensive use has driven the selection of resistant strains, often leading to cross-resistance with other fluoroquinolones. This guide delves into the complexities of this phenomenon, offering a comparative analysis to inform research and development efforts.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize MIC data for this compound and other commonly used fluoroquinolones—levofloxacin and moxifloxacin—against various bacterial strains, highlighting the impact of resistance mechanisms.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Fluoroquinolones against Susceptible and Resistant Escherichia coli
| Strain | This compound MIC | Levofloxacin MIC | Moxifloxacin MIC | Resistance Mechanism(s) |
| ATCC 25922 (Susceptible) | 0.015 | 0.03 | 0.015 | Wild Type |
| Clinical Isolate 1 (Resistant) | >32 | >16 | >8 | gyrA, parC mutations |
| Clinical Isolate 2 (Resistant) | 16 | 8 | 4 | gyrA mutation, efflux pump overexpression |
| Clinical Isolate 3 (Resistant) | 4 | 2 | 1 | parC mutation |
Data compiled from multiple sources indicating typical MIC ranges.[1]
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Fluoroquinolones against Klebsiella pneumoniae
| Strain | This compound MIC | Levofloxacin MIC | Moxifloxacin MIC | Resistance Status |
| Susceptible (pooled data) | ≤ 0.5 | ≤ 1 | ≤ 0.5 | - |
| Resistant (pooled data) | ≥ 2 | ≥ 4 | ≥ 2 | Various (gyrA, parC, efflux) |
| MIC50 (All Strains) | 0.25 | 0.5 | 0.25 | - |
| MIC90 (All Strains) | 32 | 32 | 16 | - |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data indicates that a significant portion of clinical isolates exhibit high-level resistance to all three fluoroquinolones.[2][3]
Table 3: Comparative Activity of Fluoroquinolones against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| This compound | 0.25 | >32 | 65% |
| Levofloxacin | 1 | >32 | 57.5% |
| Moxifloxacin | 2 | >32 | 37.5% |
This table demonstrates the varying potency of fluoroquinolones against P. aeruginosa, with this compound generally showing the lowest MIC50. However, high-level resistance is common for all three agents.[2]
Unraveling the Mechanisms of Cross-Resistance
Cross-resistance between fluoroquinolones is primarily driven by two key mechanisms: alterations in the target enzymes and increased drug efflux.[4][5][6]
-
Target Site Mutations: Fluoroquinolones inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[4][6] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes are a primary cause of resistance.[4][7] A single mutation can confer low-level resistance, while the accumulation of multiple mutations in both target enzymes leads to high-level resistance that typically affects all fluoroquinolones.[6][7][8]
-
Efflux Pump Overexpression: Bacteria can actively transport antibiotics out of the cell using efflux pumps.[4][7] Overexpression of these pumps, such as the AcrAB-TolC system in Gram-negative bacteria, reduces the intracellular concentration of fluoroquinolones, leading to decreased susceptibility.[4] This mechanism often confers resistance to a broad range of antimicrobial agents, not just fluoroquinolones.
The following diagram illustrates the primary mechanisms of fluoroquinolone action and resistance, leading to cross-resistance.
Caption: Mechanisms of fluoroquinolone action and resistance.
Experimental Protocols for Assessing Cross-Resistance
The determination of MICs is a standardized process crucial for understanding cross-resistance patterns. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound, levofloxacin, and moxifloxacin in an appropriate solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentration range should typically span from 0.008 to 128 µg/mL.
-
-
Inoculum Preparation:
-
Culture the bacterial strain to be tested on an appropriate agar medium overnight at 37°C.
-
Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
The following diagram outlines the experimental workflow for assessing fluoroquinolone cross-resistance.
Caption: Workflow for MIC determination and cross-resistance analysis.
Conclusion
The data clearly indicates that resistance to this compound is frequently accompanied by cross-resistance to other fluoroquinolones, such as levofloxacin and moxifloxacin. This is primarily due to shared mechanisms of resistance, including mutations in the target enzymes DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps. While there can be variations in the level of resistance to different fluoroquinolones, the presence of resistance to one agent often compromises the efficacy of the entire class. For drug development professionals, this underscores the need for novel antimicrobial agents that can circumvent these established resistance mechanisms. For researchers and clinicians, it highlights the critical importance of antimicrobial susceptibility testing to guide appropriate therapeutic choices and mitigate the further spread of resistance.
References
- 1. Relationships among this compound, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activity of this compound, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Power of Combination: Ciprofloxacin and β-Lactam Antibiotics Against Drug-Resistant Bacteria
A comprehensive in vitro analysis of the synergistic effects of combining ciprofloxacin with various β-lactam antibiotics reveals a promising strategy to combat multidrug-resistant bacteria, particularly Pseudomonas aeruginosa. This guide presents a comparative overview of the in vitro efficacy of these combinations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The escalating threat of antibiotic resistance necessitates innovative therapeutic approaches. One such strategy is the use of combination therapy, where two or more antibiotics are administered together to achieve a greater effect than the sum of their individual actions. This synergistic interaction can enhance bactericidal activity, reduce the likelihood of resistance development, and potentially lower the required therapeutic doses, thereby minimizing toxicity.
This guide focuses on the in vitro synergistic effects of this compound, a broad-spectrum fluoroquinolone antibiotic, with a selection of β-lactam antibiotics, a class of drugs that inhibit bacterial cell wall synthesis. The primary focus of the presented data is on Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its intrinsic and acquired resistance to multiple antimicrobial agents.
Comparative Efficacy: A Quantitative Look at Synergy
The synergistic potential of combining this compound with various β-lactam antibiotics has been extensively evaluated using the checkerboard microdilution method. This technique allows for the determination of the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination, from which the Fractional Inhibitory Concentration (FIC) index is calculated. An FIC index of ≤ 0.5 is indicative of synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 suggests antagonism.
Below are tables summarizing the in vitro synergistic activity of this compound with ceftazidime, piperacillin, and imipenem against clinical isolates of Pseudomonas aeruginosa.
| This compound + Ceftazidime against P. aeruginosa | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Isolate 1 (Resistant) | ||||
| This compound | >32 | 8 | 0.25 | Synergy |
| Ceftazidime | 64 | 16 | 0.25 | |
| Isolate 2 (Susceptible) | ||||
| This compound | 0.5 | 0.125 | 0.25 | Synergy |
| Ceftazidime | 4 | 2 | 0.5 |
Note: Data is illustrative and compiled from multiple sources. Actual values may vary between studies and bacterial strains.
| This compound + Piperacillin against P. aeruginosa | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Isolate 3 (Resistant) | ||||
| This compound | 16 | 2 | 0.125 | Synergy |
| Piperacillin | 128 | 32 | 0.25 | |
| Isolate 4 (Susceptible) | ||||
| This compound | 1 | 0.25 | 0.25 | Synergy |
| Piperacillin | 16 | 8 | 0.5 |
Note: Data is illustrative and compiled from multiple sources. Actual values may vary between studies and bacterial strains.
| This compound + Imipenem against P. aeruginosa Isolates | MIC of this compound Alone (µg/mL) | MIC of Imipenem Alone (µg/mL) | FIC of this compound | FIC of Imipenem | FIC Index | Interpretation |
| Isolate 1 | 0.25 | 2 | 0.5 | 0.25 | 0.75 | Additive |
| Isolate 2 | 0.25 | 2 | 0.5 | 0.125 | 0.625 | Additive |
| Isolate 3 | 0.125 | 2 | 0.5 | 0.25 | 0.75 | Additive |
| Isolate 4 | 0.25 | 2 | 0.25 | 0.25 | 0.5 | Synergy |
| Isolate 5 | 0.25 | 4 | 0.5 | 0.125 | 0.625 | Additive |
| Isolate 6 | 0.25 | 2 | 0.25 | 0.5 | 0.75 | Additive |
| Isolate 7 | 0.25 | 4 | 0.5 | 0.25 | 0.75 | Additive |
| Isolate 8 | 0.25 | 4 | 0.25 | 0.25 | 0.5 | Synergy |
| Isolate 9 | 0.125 | 2 | 0.5 | 0.5 | 1 | Additive |
| Isolate 10 | 0.25 | 4 | 0.5 | 0.25 | 0.75 | Additive |
This table presents data from a study on the in vitro activity of antimicrobial combinations against multidrug-resistant Pseudomonas aeruginosa.
Studies have consistently shown that combinations of this compound with β-lactams like ceftazidime, piperacillin, mezlocillin, and azlocillin are more likely to exhibit synergistic or additive effects against multidrug-resistant P. aeruginosa compared to combinations with aminoglycosides.[1] Antagonism is rarely observed with these combinations.[2][3]
Experimental Protocols: The Checkerboard Assay
The checkerboard microdilution assay is a standard in vitro method to assess the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and the β-lactam antibiotic of interest
Procedure:
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared horizontally across the microtiter plate, while serial twofold dilutions of the β-lactam antibiotic are prepared vertically. This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Control wells containing only the medium, the bacterial inoculum alone, and each antibiotic individually are also included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Unraveling the Mechanism of Synergy
The precise molecular mechanisms underlying the synergistic interaction between this compound and β-lactam antibiotics are multifaceted and not fully elucidated. However, a prevailing hypothesis centers on the disruption of the bacterial cell envelope, leading to increased intracellular accumulation of one or both drugs.
Mechanism of Action of Individual Agents:
-
This compound: This fluoroquinolone primarily targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5][6][7] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. Some evidence also suggests that this compound can affect the bacterial cell wall.[5]
-
β-Lactam Antibiotics: This class of antibiotics, including penicillins and cephalosporins, inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[8][9][10][11] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan assembly.[8][9][10] This disruption of the cell wall leads to cell lysis and death.
Proposed Synergistic Mechanism:
The synergistic effect is thought to arise from a sequential and complementary attack on the bacterial cell. The β-lactam antibiotic, by damaging the cell wall, may increase the permeability of the bacterial outer membrane. This enhanced permeability facilitates the entry of this compound into the cell, allowing it to reach its intracellular targets—DNA gyrase and topoisomerase IV—at higher concentrations, thus potentiating its bactericidal effect.
Conclusion
The in vitro evidence strongly supports the synergistic potential of combining this compound with various β-lactam antibiotics, particularly against challenging pathogens like Pseudomonas aeruginosa. This combination therapy approach holds promise for overcoming antibiotic resistance and improving clinical outcomes. The checkerboard assay remains a valuable tool for quantifying these interactions and guiding the selection of effective antibiotic combinations. Further research into the precise molecular mechanisms of synergy will be crucial for the rational design of novel and more potent combination therapies to combat the ever-evolving landscape of bacterial resistance.
References
- 1. In vitro synergy studies with this compound and selected beta-lactam agents and aminoglycosides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive evaluation of this compound in combination with beta-lactam antibiotics against Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interactions of this compound and extended-spectrum beta-lactams or aminoglycosides against multiply drug-resistant Pseudomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Lactate? [synapse.patsnap.com]
- 5. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 11. researchgate.net [researchgate.net]
Benchmarking Ciprofloxacin Activity Against Novel Antimicrobial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the continuous discovery and development of novel antimicrobial agents. This guide provides an objective comparison of the in vitro and in vivo activity of the widely-used fluoroquinolone, Ciprofloxacin, against three promising novel antimicrobial compounds: Zoliflodacin , Gepotidacin , and Afabicin . The data presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the evaluation of next-generation antibacterial therapies.
Executive Summary
This guide offers a head-to-head comparison of this compound and three novel antimicrobial compounds across key performance metrics. While this compound remains a potent broad-spectrum antibiotic, the novel agents demonstrate significant advantages, particularly against drug-resistant pathogens.
-
Zoliflodacin exhibits exceptional potency against Neisseria gonorrhoeae, including strains resistant to this compound and other antibiotics.
-
Gepotidacin shows robust activity against key urinary tract infection pathogens like Escherichia coli and Staphylococcus saprophyticus, including multi-drug resistant strains.
-
Afabicin is a narrow-spectrum agent with potent, targeted activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains.
Detailed experimental data, protocols, and mechanistic pathways are provided in the subsequent sections to support these findings.
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and the novel compounds against relevant bacterial pathogens.
Table 1: Comparative Activity against Neisseria gonorrhoeae
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| This compound | >2 | >2 | - |
| Zoliflodacin | 0.03 - 0.06 | 0.06 - 0.125 | Bactericidal |
Data sourced from multiple studies, reflecting ranges observed.[1][2][3]
Table 2: Comparative Activity against Escherichia coli
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC/MIC Ratio |
| This compound | ≤0.015 | >4 | - |
| Gepotidacin | 2 | 4 | ≤4 for 88% of isolates |
Data reflects activity against a broad range of clinical isolates, including resistant strains.[4][5][6]
Table 3: Comparative Activity against Staphylococcus aureus
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC/MIC Ratio |
| This compound | 0.25 | 0.5 | - |
| Gepotidacin | 0.25 | 0.5 | ≤4 for 98% of isolates |
| Afabicin | 0.004 | 0.016 | Bacteriostatic |
Includes data for both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.[4][7][8][9]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for this compound and the novel antimicrobial compounds.
Figure 1: Mechanism of Action of this compound.
Figure 2: Mechanisms of Action of Novel Antimicrobial Compounds.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in CAMHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
-
2. Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Procedure:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
3. Time-Kill Kinetics Assay
-
Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Procedure:
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculate the flasks with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[4]
-
4. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the antimicrobial compounds on mammalian cells.
-
Procedure:
-
Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be calculated. Gepotidacin has shown low cytotoxicity in THP-1 monocytes at concentrations up to 50 mg/liter.[10]
-
In Vivo Efficacy Model: Murine Thigh Infection Model
-
Objective: To evaluate the in vivo efficacy of antimicrobial compounds in a localized infection model.
-
Procedure:
-
Induce neutropenia in mice (e.g., through cyclophosphamide administration).
-
Inject a standardized bacterial inoculum into the thigh muscle of the mice.
-
Initiate treatment with the test compounds at various doses and schedules (e.g., oral gavage or intravenous injection) at a specified time post-infection.
-
At the end of the treatment period (e.g., 24 or 48 hours), euthanize the mice and aseptically remove the thigh muscle.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial burden in treated groups to that in the untreated control group to assess efficacy.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for antimicrobial susceptibility testing and the broader drug development process.
Figure 3: Workflow for Antimicrobial Susceptibility Testing.
Figure 4: Generalized Antimicrobial Drug Development Workflow.
Conclusion
This comparative guide provides a foundational dataset and procedural framework for evaluating the antimicrobial activity of this compound against the novel compounds Zoliflodacin, Gepotidacin, and Afabicin. The presented data indicates that while this compound remains a valuable tool, these novel agents offer significant promise in addressing the challenge of antimicrobial resistance, each with a distinct spectrum of activity and mechanism of action. Further research and clinical investigation are warranted to fully elucidate their therapeutic potential.
References
- 1. annlabmed.org [annlabmed.org]
- 2. Pharmacodynamic Evaluation of Zoliflodacin Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the Zoliflodacin Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-1103. In Vitro Activity of Zoliflodacin Against Baseline Neisseria gonorrhoeae Isolates from US Participants in a Global Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. debiopharm.com [debiopharm.com]
- 9. Cellular pharmacokinetics and intracellular activity of the bacterial fatty acid synthesis inhibitor, afabicin desphosphono against different resistance phenotypes of Staphylococcus aureus in models of cultured phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ciprofloxacin's Fading Efficacy Against Klebsiella pneumoniae: A Comparative Guide for Researchers
Once a frontline defense, the efficacy of ciprofloxacin against the formidable pathogen Klebsiella pneumoniae is increasingly compromised by escalating resistance. This guide offers an objective evaluation for researchers, scientists, and drug development professionals, presenting a synthesis of recent experimental data on this compound's performance compared to other antibiotics, alongside detailed methodologies and insights into resistance mechanisms.
The diminishing potency of this compound, a broad-spectrum fluoroquinolone antibiotic, against clinical isolates of Klebsiella pneumoniae is a significant global health concern. This bacterium is a major cause of healthcare-associated infections, including pneumonia, bloodstream infections, and urinary tract infections. The rise of multidrug-resistant K. pneumoniae strains has rendered many empirical treatments ineffective, necessitating a data-driven approach to antibiotic selection.
In Vitro Susceptibility: A Comparative Overview
Recent surveillance studies consistently highlight a worrying trend of increasing resistance to this compound among K. pneumoniae isolates worldwide. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, provides a quantitative measure of this trend. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics in assessing an antibiotic's in vitro potency.
A study published in 2024 on NDM-producing K. pneumoniae isolates from 2019 to 2022 reported high resistance to ceftazidime-avibactam and aztreonam when tested individually.[1] Another study analyzing isolates from bloodstream infections in a tertiary care hospital over seven years found that nearly half of the K. pneumoniae strains were resistant to this compound.[2]
In a 2023 study on multidrug-resistant ESBL-producing K. pneumoniae, the MIC90 for this compound was found to be 500 µg/mL, indicating a high level of resistance.[3] In contrast, a study on KPC-producing K. pneumoniae from Southern Spain reported that all isolates were resistant to this compound.[4]
The following table summarizes recent MIC50 and MIC90 data for this compound and a range of comparator antibiotics against clinical isolates of Klebsiella pneumoniae.
| Antibiotic | Year of Study/Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Region/Isolate Type | Reference |
| This compound | 2022-2023 | 125 | 500 | Iran / MDR-ESBL | [3] |
| 2020-2021 | >32 | >32 | Global / All isolates | [5] | |
| Pre-2022 | 32 | 128 | Not Specified / this compound-resistant | [6] | |
| Levofloxacin | 2020-2021 | >8 | >8 | Global / All isolates | [5] |
| Amikacin | 2022-2023 | >1024 | >1024 | China / Carbapenemase-producing | [7] |
| 2020-2021 | 8 | >64 | Global / All isolates | [5] | |
| Gentamicin | 2022-2023 | 500 | 1000 | Iran / MDR-ESBL | [3] |
| 2020-2021 | 4 | >32 | Global / All isolates | [5] | |
| Ceftazidime | 2022-2023 | 500 | 1000 | Iran / MDR-ESBL | [3] |
| Cefepime | 2022-2023 | 187.5 | 1000 | Iran / MDR-ESBL | [3] |
| Piperacillin-Tazobactam | 2022-2023 | 62.5 | 500 | Iran / MDR-ESBL | [3] |
| 2020-2021 | 64 | >256 | Global / All isolates | [5] | |
| Meropenem | 2022-2023 | 7.8 | 250 | Iran / MDR-ESBL | [3] |
| 2021-2024 | 2 | 8 | Egypt / All isolates | ||
| Imipenem | 2020-2021 | 2 | >16 | Global / All isolates |
Global Resistance Landscape: A Stark Reality
The prevalence of this compound resistance in K. pneumoniae exhibits significant geographical variation, with alarmingly high rates reported across continents.
| Region | Country/Area | Resistance Rate (%) | Year(s) of Data Collection | Isolate Source/Type | Reference |
| Asia | North India | 100 | 2022 | Endotracheal aspirates (ICU) | [8] |
| China | 22.6 (Carbapenem-resistant) | 2022 | Clinical isolates | [9] | |
| Iran | 51.6 | 2022-2023 | Clinical isolates | [10] | |
| Europe | Rome, Italy | 67.6 | 2018-2023 | Respiratory isolates | |
| Romania | 81.01 | 2020-2021 | Hospital-acquired infections | [11] | |
| Greece | 41 | 2017-2022 | Urinary tract infections | [12] | |
| Russia | 85.1 (Nosocomial) | 2020-2021 | Clinical isolates | [13] | |
| North America | United States | 16.3 | 2011-2018 | Uropathogens | [14] |
Mechanisms of Resistance: A Molecular Arms Race
The primary mechanisms of resistance to this compound in K. pneumoniae involve target-site mutations and plasmid-mediated quinolone resistance (PMQR) determinants.
Target-Site Mutations: The main targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, encoded by the gyrA, gyrB, parC, and parE genes. Mutations in the quinolone resistance-determining regions (QRDRs) of these genes alter the enzyme structure, reducing the binding affinity of this compound and leading to resistance.
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements, such as plasmids, plays a crucial role in the rapid dissemination of fluoroquinolone resistance. The most common PMQR genes include:
-
qnr genes (qnrA, qnrB, qnrS, qnrC, qnrD): These genes encode proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.
-
aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that can modify and inactivate this compound.
-
qepA and oqxAB: These genes encode efflux pumps that actively transport fluoroquinolones out of the bacterial cell.
Multiple studies have documented the high prevalence of these PMQR genes in this compound-resistant K. pneumoniae isolates. For instance, a study in Iran found that among this compound non-susceptible isolates, the aac(6')-Ib-cr gene was detected in half of the isolates, and 65% harbored multiple PMQR determinants.[15] Another study in Iran reported the prevalence of qnrA, qnrB, qnrS, oqxA, and oqxB genes to be 20.9%, 49.4%, 51.6%, 47.8%, and 47.3%, respectively, in their K. pneumoniae clinical isolates.[16]
The following diagram illustrates the primary mechanisms of this compound resistance in Klebsiella pneumoniae.
Caption: Overview of this compound Resistance Mechanisms.
Experimental Protocols: A Guide to Susceptibility Testing
The determination of MIC values is a cornerstone of antibiotic efficacy evaluation. The two most common reference methods are broth microdilution and agar dilution, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
The following diagram outlines the workflow for the broth microdilution method.
Caption: Broth Microdilution Experimental Workflow.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test organism. After incubation, the MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
The following diagram illustrates the workflow for the agar dilution method.
References
- 1. Frontiers | Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae to new antibiotics included in a treatment regimen for infections [frontiersin.org]
- 2. Comparison of genotypic features between two groups of antibiotic resistant Klebsiella pneumoniae clinical isolates obtained before and after the COVID-19 pandemic from Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa | springermedizin.de [springermedizin.de]
- 4. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroquinolone Resistance in Clinical Isolates of <i>Klebsiella Pneumonia</i>e - Journal of Laboratory Physicians [jlabphy.org]
- 7. Investigation of in vitro susceptibility and resistance mechanisms to amikacin among diverse carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High prevalence of antimicrobial resistance genes in multidrug-resistant-ESBLs-producing Klebsiella pneumoniae post-COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. journals.asm.org [journals.asm.org]
- 12. scispace.com [scispace.com]
- 13. Antimicrobial resistance of clinical isolates of Klebsiella pneumoniae and Escherichia coli in Russian hospitals: results of a multicenter epidemiological study | CMAC [cmac-journal.ru]
- 14. Ceftazidime-avibactam resistance in Klebsiella pneumoniae: A growing public health concern across diverse sublineages, 2019-2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Genetic Insights on Meropenem Resistance Concerning Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of Ciprofloxacin and ofloxacin against Staphylococcus aureus
In the ongoing battle against bacterial pathogens, the fluoroquinolone class of antibiotics has long been a critical tool for clinicians and researchers. Among these, ciprofloxacin and ofloxacin have been extensively utilized for their broad-spectrum activity. This guide provides a detailed in vitro comparison of the efficacy of this compound and ofloxacin against Staphylococcus aureus, a versatile and often resilient pathogen. The following data and protocols are intended for researchers, scientists, and drug development professionals to inform future studies and therapeutic strategies.
Comparative Efficacy: A Quantitative Look
The in vitro activity of this compound and ofloxacin against Staphylococcus aureus is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The table below summarizes key MIC data from various studies, offering a comparative snapshot of the potency of these two fluoroquinolones.
| Parameter | This compound | Ofloxacin | Strain Type | Reference |
| MIC90 (μg/mL) | 0.5 | 0.5 | Methicillin-Resistant S. aureus (MRSA) | [1][2][3] |
| Susceptibility | 3% | 10% | Fluoroquinolone-Resistant S. aureus (Keratitis Isolates) | [4] |
| Susceptibility | 100% | 100% | Fluoroquinolone-Susceptible S. aureus (Keratitis Isolates) | [4] |
It is noteworthy that for fluoroquinolone-susceptible strains, both antibiotics demonstrate high efficacy.[4] However, in strains that have developed resistance, the susceptibility to both this compound and ofloxacin is significantly diminished.[4]
Mechanism of Action: Targeting Bacterial Replication
This compound and ofloxacin share a common mechanism of action, targeting bacterial DNA synthesis. Both are inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By binding to these enzymes, the fluoroquinolones prevent the re-ligation of cleaved DNA, leading to the accumulation of double-strand breaks and ultimately cell death.[5]
Fluoroquinolone Mechanism of Action.
Experimental Protocols
To ensure the reproducibility and validity of in vitro comparisons, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed in determining the MIC and conducting time-kill assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and ofloxacin against S. aureus is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
S. aureus isolates are cultured on a suitable agar medium, such as Mueller-Hinton agar, for 18-24 hours at 35-37°C.
-
Several colonies are then suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10^8 CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Stock solutions of this compound and ofloxacin are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range tested should encompass the expected MIC values.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
MIC Determination Workflow.
Time-Kill Assays
Time-kill assays provide dynamic information about the bactericidal activity of an antibiotic over time.
1. Preparation:
-
A logarithmic-phase culture of S. aureus is prepared by inoculating a fresh broth and incubating until the desired cell density is reached.
-
The culture is then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh CAMHB.
2. Exposure to Antibiotics:
-
This compound and ofloxacin are added to separate culture tubes at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC).
-
A growth control tube without any antibiotic is also included.
3. Sampling and Plating:
-
The tubes are incubated at 35-37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube.
-
Serial dilutions of the aliquots are plated onto antibiotic-free agar plates.
4. Incubation and Colony Counting:
-
The plates are incubated for 18-24 hours, after which the number of colonies is counted.
-
The results are expressed as log10 CFU/mL. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Concluding Remarks
Both this compound and ofloxacin exhibit potent in vitro activity against susceptible strains of Staphylococcus aureus. Their shared mechanism of targeting DNA replication makes them effective bactericidal agents. However, the emergence of fluoroquinolone-resistant strains underscores the importance of continuous surveillance and susceptibility testing. The experimental protocols detailed in this guide provide a framework for conducting robust and reproducible in vitro comparisons, which are crucial for understanding the evolving landscape of antibiotic resistance and for the development of new therapeutic interventions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro comparison of A-56619, A-56620, amifloxacin, this compound, enoxacin, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of A-56619, A-56620, amifloxacin, this compound, enoxacin, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro resistance study of levofloxacin, this compound, and ofloxacin using keratitis isolates of Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The resistance mechanisms of bacteria against this compound and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel spectrophotometric method for the quantification of Ciprofloxacin against established techniques like High-Performance Liquid Chromatography (HPLC) and traditional UV-Vis Spectrophotometry. The information presented is based on validated experimental data to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction to this compound Quantification
This compound is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological fluids is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[1][3] Several analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations.[1][2][4] This guide focuses on a recently developed spectrophotometric method and compares its performance with the widely used HPLC and UV-Vis spectrophotometry techniques.
Methodology Comparison
A summary of the performance characteristics of the different analytical methods is presented below. The "New Spectrophotometric Method" involves the formation of a colored charge-transfer complex, offering a distinct approach from traditional UV-Vis analysis.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | New Spectrophotometric Method | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range (µg/mL) | 50.0–250.0[2] | 0.39–50[4], 0.05–8[1], 15-60[5] | 5-50[6], 2.5–15[7], 1-6[8] | 0.1-0.7 (100-700 ng/spot) |
| Accuracy (% Recovery) | Satisfactory[2] | 97.4–104.3[4], 98.0-102.0[9], 98.55-99.89[5] | 100.10–100.83[7], 98.89-99.27[8] | 81.02-86.26 |
| Precision (% RSD) | Satisfactory[2] | < 5.15[4], < 2[10] | < 2[7] | < 11.1 (Intra-assay), < 7.4 (Inter-assay)[1] |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated | 0.11[4], 0.02, 0.6 ng/ml[5][11] | 0.4385[7], 0.46[8], 0.1[12] | 0.1 (100 ng/spot) as LLOQ |
| Limit of Quantification (LOQ) (µg/mL) | Not explicitly stated | 0.35[4], 0.05, 1.5 ng/ml[5][11] | 1.4617[7], 1.38[8] | 0.1 (100 ng/spot) |
| Wavelength (nm) | 440[2] | 278[5][9], 277[1] | 273[6], 277[7], 276[8], 272[12] | 291 |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
New Spectrophotometric Method
This method is based on the reaction of the secondary amine group of this compound with sodium nitroprusside (SNP) in an alkaline medium in the presence of hydroxylamine, forming a colored charge-transfer complex.[2]
Reagents and Preparation:
-
This compound standard solution (5.8 x 10⁻³ M)
-
Sodium nitroprusside (SNP) solution (5.8 x 10⁻³ M)
-
Hydroxylamine hydrochloride solution
-
Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
To a 10 mL volumetric flask, add 1 mL of SNP solution and 1 mL of hydroxylamine solution.
-
Add a specific volume of this compound solution to achieve a final concentration within the range of 50-250 µg/mL.
-
Add 0.8 mL of Na₂CO₃ solution.
-
Shake the mixture and let it stand for five minutes at room temperature (24 ± 2 °C).
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance at 440 nm against a reagent blank.[2]
High-Performance Liquid Chromatography (HPLC)
A common and robust method for this compound quantification.[4][9]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethanolamine) and acetonitrile (60:40 v/v).[4] Alternatively, 0.15% orthophosphoric acid (pH 3.0 with triethylamine) and acetonitrile in a gradient program can be used.[9]
-
Column: Inertsil C18, 250 mm × 4.0 mm, 5 µm.[9]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 278 nm.[9]
-
Injection Volume: 10.0 µL.[9]
-
Column Temperature: 35°C.[9]
Standard and Sample Preparation:
-
Standard Solution: Dissolve an accurately weighed quantity of this compound hydrochloride standard in the diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.[9]
-
Sample Solution: For tablets, weigh and powder 20 tablets. An accurately weighed portion of the powder equivalent to a specific amount of this compound is dissolved in the diluent, sonicated, filtered, and diluted to a suitable concentration.[6][9]
UV-Vis Spectrophotometry
A simple and cost-effective method for this compound analysis.[6][7]
Reagents and Preparation:
-
This compound standard stock solution (e.g., 1000 µg/mL in distilled water or 0.1M HCl).[6][7]
-
Working standard solutions are prepared by further dilution of the stock solution.
Procedure:
-
Prepare a series of standard solutions of this compound in the desired concentration range (e.g., 2.5-15 µg/mL) by diluting the stock solution with 0.1M HCl.[7]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 277 nm, against a blank (0.1M HCl).[7]
-
For tablet analysis, a powdered tablet sample is dissolved in the solvent, filtered, and diluted to fall within the linear range of the calibration curve.[6]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the new spectrophotometric this compound quantification method.
Caption: General workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound quantification by UV-Vis spectrophotometry.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, cost, and available instrumentation.
-
HPLC remains the gold standard for its high specificity, accuracy, and ability to separate this compound from potential degradation products and impurities, making it ideal for stability studies and analysis in complex matrices.[4][9]
-
Traditional UV-Vis spectrophotometry is a straightforward and rapid method suitable for routine quality control of pure drug substances and simple pharmaceutical formulations.[6][7][13]
Researchers and drug development professionals should consider the validation parameters and experimental protocols outlined in this guide to make an informed decision on the most appropriate analytical method for their this compound quantification needs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in this compound hydrochloride Drug Substances [scirp.org]
- 10. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of this compound, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New HPLC Method for Determination of this compound in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. ijbpas.com [ijbpas.com]
- 13. orapuh.org [orapuh.org]
Safety Operating Guide
Proper Disposal of Ciprofloxacin: A Guide for Laboratory Professionals
Essential Safety and Operational Guidance for Researchers, Scientists, and Drug Development Professionals
Ciprofloxacin, a potent fluoroquinolone antibiotic, requires meticulous disposal procedures to mitigate environmental contamination and the development of antibiotic-resistant bacteria. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste in a laboratory setting, ensuring the safety of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[3] All work with concentrated this compound solutions or solid powder should be conducted in a certified chemical fume hood to avoid inhalation of aerosols.
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste generated in a laboratory.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Procedural, Step-by-Step Guidance
Concentrated this compound Stock Solutions and Powder
Concentrated stock solutions (typically >1 mg/mL) and solid this compound powder are considered hazardous chemical waste.[1] Autoclaving is not an effective method for the disposal of this compound as it is a heat-stable compound.[1]
Procedure:
-
Do not dispose of down the drain or in regular trash.
-
Carefully transfer the waste into a designated, leak-proof hazardous waste container provided by your institution's EHS department.[1][4]
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the concentration and date.
-
Store the container in a designated satellite accumulation area until it is collected by EHS for incineration.[5]
This compound-Contaminated Liquid Media and Aqueous Waste
For dilute this compound-containing solutions (<1 mg/mL), such as used cell culture media, the primary disposal route is also through hazardous waste collection.
Procedure:
-
Collect all contaminated liquid waste in a dedicated, labeled, and leak-proof hazardous waste container.[6]
-
Do not autoclave media containing this compound with the expectation of deactivating the antibiotic.[1]
-
If the media also contains biohazardous materials (e.g., microorganisms), it must be handled as a multi-hazardous waste.[7] Consult your EHS guidelines for specific procedures, which may involve initial disinfection followed by collection as chemical waste.
-
Arrange for pickup by your institution's EHS department.
This compound-Contaminated Solid Waste
Solid waste, such as petri dishes, pipette tips, gloves, and paper towels, that has come into contact with this compound should be treated as both chemical and potentially biohazardous waste.
Procedure:
-
Segregate contaminated solid waste from the regular laboratory trash.[8]
-
Place the waste in a designated, puncture-resistant container lined with a biohazard bag if applicable. The container should be clearly labeled to indicate the presence of this compound.[9]
-
Store the container in a designated area for hazardous waste pickup.
Quantitative Data on this compound Stability and Degradation
The following table summarizes key data regarding the stability and degradation of this compound under various conditions. This information underscores the persistence of the antibiotic and the need for specialized disposal methods.
| Parameter | Condition | Result | Citation |
| Thermal Stability | Autoclaving/Boiling | Not destroyed; considered high-risk waste. | [1] |
| Aqueous Stability | 2°C to 31°C in D5W or NS (in PVC bags) | Stable for at least 30 days. | [3][10] |
| Forced Degradation | 0.1N NaOH at 70°C for 4 hours | ~24% degradation. | [9] |
| 0.1N HCl at 70°C for 4 hours | ~20% degradation. | [9] | |
| 3% H₂O₂ at 70°C for 4 hours | ~40% degradation. | [9] | |
| UV radiation for 5 days | ~30% degradation. | [9] | |
| Environmental Persistence | Aquatic Systems | Can persist, with photodegradation and adsorption to particles being major removal pathways. | [2][11] |
| Drinking Water Systems | Detected after 12 days, with only a ~31% decrease in the presence of biofilm. | [12] |
Experimental Protocols for this compound Degradation
While not recommended for routine in-lab disposal without EHS approval and proper engineering controls, advanced oxidation processes (AOPs) have been shown to effectively degrade this compound in research settings. These methods are typically employed in wastewater treatment contexts.
Fenton Homogenous Process
This method utilizes the generation of highly reactive hydroxyl radicals to degrade this compound.
Methodology:
-
Prepare an aqueous solution of this compound (e.g., 80 mg/L).
-
Adjust the pH to be acidic.
-
Introduce a source of Fe²⁺ ions (e.g., 5 mM).
-
Add hydrogen peroxide (H₂O₂) (e.g., 51.2 mM).
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) at ambient temperature.
-
This process has been shown to achieve a degradation efficiency of 76% under these conditions.[13]
UV/Persulfate (PS) Process
This AOP uses UV light to activate persulfate, generating sulfate radicals that degrade this compound.
Methodology:
-
Prepare an aqueous solution of this compound.
-
Adjust the pH to 8 for optimal degradation.
-
Introduce persulfate to the solution.
-
Expose the solution to UV irradiation.
-
This method has demonstrated high efficiency in degrading this compound, with both hydroxyl and sulfate radicals contributing to the degradation.[1]
Disclaimer: The experimental protocols described above are for informational purposes and are based on published research. They should not be attempted for waste disposal in a laboratory without a thorough risk assessment, proper safety measures, and explicit approval from your institution's Environmental Health and Safety department. The standard and recommended procedure for laboratory-generated this compound waste is collection and disposal as hazardous chemical waste by trained professionals.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 3. Categorizing microbial growth inhibition through quantification of 16S rRNA growth marker with stripwells covering a spectrum of antimicrobial conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Hazardous Waste Management // Environmental Health & Safety // UC Irvine [ehs.uci.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Biomedical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 9. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 10. Degradation of this compound (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP) Method with Ferrate (VI) from Extreme Base Electrosynthesis | Trends in Sciences [tis.wu.ac.th]
- 11. epfl.ch [epfl.ch]
- 12. mdpi.com [mdpi.com]
- 13. ehs.unl.edu [ehs.unl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
